Trigochinin C
Description
Properties
Molecular Formula |
C38H42O11 |
|---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
(5,9-diacetyloxy-18-hydroxy-4,8,16-trimethyl-13-phenyl-18-prop-1-en-2-yl-7,12,14,17-tetraoxahexacyclo[11.3.1.16,8.111,15.01,10.02,6]nonadecan-19-yl) benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)35(42)29-21(4)36-26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(36)31(35)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3 |
InChI Key |
VZHYQMPVSVXQOQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Trigochinin C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, isolation, and preliminary biological evaluation of Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis. This compound has demonstrated significant inhibitory activity against MET tyrosine kinase, a key target in cancer therapy. This whitepaper details the phytochemical extraction and purification protocols, summarizes the key quantitative data, and visualizes the experimental workflow and the relevant biological pathway to support further research and development efforts.
Introduction
Trigonostemon chinensis is a plant species from the Euphorbiaceae family that has been a source of diverse and biologically active secondary metabolites.[1] Among these are daphnane-type diterpenoids, a class of compounds known for a wide range of biological activities, including anti-HIV, cytotoxic, and insecticidal properties.[1][2] In 2010, a study on the chemical constituents of Trigonostemon chinensis led to the isolation and characterization of three new highly oxygenated daphnane-type diterpenes, named Trigochinins A, B, and C.[1]
The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography and Circular Dichroism (CD) analysis.[1] Of particular interest is this compound, which has shown significant inhibitory activity against MET tyrosine kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1][3] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers.[3]
This technical guide provides a detailed account of the isolation of this compound and presents its key biological data to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for this compound.
| Data Point | Value | Reference |
| Molecular Formula | Not explicitly available in search results | |
| Compound Type | Daphnane-type diterpene | [1] |
| Biological Target | MET tyrosine kinase | [1][3] |
| IC50 Value | 1.95 µM | [1] |
Experimental Protocols
The following is a generalized protocol for the isolation of daphnane-type diterpenoids from Trigonostemon chinensis, based on methodologies reported for similar compounds. The exact parameters for the isolation of this compound were not available in the reviewed literature.
3.1. Plant Material Collection and Extraction
-
Collection: The twigs and leaves of Trigonostemon chinensis are collected.
-
Drying and Pulverization: The plant material is air-dried and then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
3.2. Fractionation of the Crude Extract
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether (PE), and ethyl acetate (B1210297) (EtOAc), to yield different fractions.
3.3. Isolation and Purification
The EtOAc-soluble fraction, which is expected to contain the daphnane (B1241135) diterpenoids, is subjected to a series of chromatographic separations.
-
Silica (B1680970) Gel Column Chromatography:
-
The EtOAc fraction is loaded onto a silica gel column.
-
The column is eluted with a gradient of petroleum ether and acetone (B3395972) (e.g., 50:1, 25:1, 10:1, 5:1) to yield several sub-fractions.[3]
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions showing the presence of diterpenoids (as determined by thin-layer chromatography) are further purified on a Sephadex LH-20 column.
-
A common solvent system for this step is a mixture of chloroform (B151607) and methanol (CHCl3:MeOH, 1:1).[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by semi-preparative or preparative HPLC. The specific column (e.g., C18) and solvent system (e.g., a gradient of acetonitrile (B52724) and water) would be optimized to achieve baseline separation of the target compound, this compound.
-
3.4. Structural Elucidation
The structure of the purified this compound is determined using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR to identify the types and number of protons and carbons.
-
2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments to establish the connectivity of the atoms within the molecule.
-
X-ray Crystallography: To determine the three-dimensional structure and absolute stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: To further confirm the absolute configuration.
Visualizations
4.1. Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
4.2. MET Signaling Pathway
Caption: Inhibition of the MET signaling pathway by this compound.
Conclusion
This compound, a daphnane-type diterpene from Trigonostemon chinensis, represents a promising natural product lead for the development of novel anticancer agents. Its demonstrated inhibitory activity against MET tyrosine kinase warrants further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The generalized isolation protocol and pathway diagrams provided in this whitepaper serve as a foundational resource for researchers aiming to build upon this initial discovery. Further studies to fully characterize its pharmacological profile are highly encouraged.
References
A Technical Guide to the Solubility and Stability of Trigochinin C in DMSO and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis, has shown potential as a MET tyrosine kinase inhibitor.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the critical aspects of solubility and stability of this compound in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. Due to the limited publicly available experimental data on this compound, this document focuses on providing a robust framework of theoretical considerations and detailed experimental protocols to enable researchers to generate these crucial datasets.
Introduction to this compound
This compound is a highly oxygenated daphnane-type diterpene natural product.[1] Natural products are a significant source of new drug leads, but their development can be challenged by their complex structures and often poor physicochemical properties, such as low aqueous solubility. A comprehensive understanding of solubility and stability is critical for all stages of drug discovery and development, from initial in vitro screening to formulation and in vivo studies.
Chemical Structure of this compound
While a 2D representation is useful, the 3D conformation of this compound will significantly influence its solubility and interactions with solvents.
Solubility of this compound
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2] For drug discovery, two types of solubility are often considered: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a concentrated stock solution (typically in DMSO), precipitates in an aqueous medium.[3][4] Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound in a solvent.[3][4]
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions of test compounds.[5][6][7] Its ability to dissolve a broad range of both polar and nonpolar compounds makes it an almost universal solvent in this context.[6][7]
Expected Solubility of this compound in DMSO:
Based on its chemical structure, which contains numerous polar functional groups (hydroxyls, esters), this compound is expected to have good solubility in DMSO. However, experimental verification is essential.
Table 1: Template for Reporting the Solubility of this compound in DMSO
| Parameter | Value | Method | Temperature (°C) |
| Solubility | Data not available | e.g., Visual, HPLC-UV | e.g., 25 |
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles. The aqueous solubility of a molecule is influenced by its polarity, molecular weight, and the presence of ionizable groups.
Expected Aqueous Solubility of this compound:
As a relatively large and complex organic molecule, this compound is likely to exhibit low aqueous solubility despite its polar functional groups. The interplay between its hydrophobic core and hydrophilic periphery will dictate its behavior in water.
Table 2: Template for Reporting the Aqueous Solubility of this compound
| Solvent System | pH | Solubility | Method | Temperature (°C) |
| Deionized Water | As measured | Data not available | e.g., Shake-flask, HPLC-UV | e.g., 25 |
| Phosphate-Buffered Saline (PBS) | 7.4 | Data not available | e.g., Shake-flask, HPLC-UV | e.g., 25 |
| pH 2.0 Buffer (e.g., HCl) | 2.0 | Data not available | e.g., Shake-flask, HPLC-UV | e.g., 25 |
| pH 5.0 Buffer (e.g., Acetate) | 5.0 | Data not available | e.g., Shake-flask, HPLC-UV | e.g., 25 |
| pH 9.0 Buffer (e.g., Borate) | 9.0 | Data not available | e.g., Shake-flask, HPLC-UV | e.g., 25 |
Stability of this compound
Stability testing is crucial to determine the shelf-life of a drug substance and to ensure that it remains in a form that is safe and effective for its intended use.[8][9] Degradation of a compound can lead to loss of potency and the formation of potentially toxic byproducts. For natural products, factors such as temperature, humidity, light, and pH can significantly impact stability.[9][10][11]
Stability in DMSO
While DMSO is an excellent solvent, long-term storage of compounds in DMSO can be problematic. DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis of sensitive compounds. It is also known to degrade certain classes of molecules.
Table 3: Template for Reporting the Stability of this compound in DMSO Stock Solution
| Storage Condition | Time Point | % Remaining this compound | Degradants Observed |
| Room Temperature (~25°C) | 0, 24h, 48h, 1 week | Data not available | Data not available |
| Refrigerated (4°C) | 0, 1 week, 1 month, 3 months | Data not available | Data not available |
| Frozen (-20°C) | 0, 1 month, 3 months, 6 months | Data not available | Data not available |
| Frozen (-80°C) | 0, 1 month, 3 months, 6 months | Data not available | Data not available |
Stability in Aqueous Solutions
The stability of a compound in aqueous solution is highly dependent on pH and the presence of buffers. Ester groups, such as those in this compound, are susceptible to hydrolysis, particularly at acidic or alkaline pH.
Table 4: Template for Reporting the Stability of this compound in Aqueous Solutions
| Aqueous System | pH | Storage Condition | Time Point | % Remaining this compound |
| Deionized Water | As measured | Room Temperature | 0, 2h, 6h, 24h | Data not available |
| PBS | 7.4 | Room Temperature | 0, 2h, 6h, 24h | Data not available |
| pH 2.0 Buffer | 2.0 | Room Temperature | 0, 2h, 6h, 24h | Data not available |
| pH 9.0 Buffer | 9.0 | Room Temperature | 0, 2h, 6h, 24h | Data not available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[2]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., DMSO, water, PBS of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analysis: The measured concentration represents the thermodynamic solubility.
References
- 1. Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 11. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trigochinin C: Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigochinin C is a naturally occurring, highly oxygenated daphnane-type diterpenoid.[1][2] Its complex chemical structure and notable biological activity as an inhibitor of MET tyrosine kinase have made it a subject of interest in phytochemical and pharmacological research.[1][3][4] This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental context for its isolation, and an examination of its role in inhibiting the c-Met signaling pathway.
Natural Sources and Abundance
This compound has been identified in plant species belonging to the genus Trigonostemon, a member of the Euphorbiaceae family. The primary documented sources are:
-
Trigonostemon chinensis : This is the principal species from which this compound and its analogs, Trigochinins A and B, were first isolated.[1][2] The compound is typically extracted from the twigs and leaves of this plant.[5]
-
Trigonostemon xyphophyllorides : More recent studies have also identified this compound as a constituent of this species.
Currently, there is limited publicly available quantitative data on the specific abundance or yield of this compound from its natural sources. Scientific literature has predominantly focused on the isolation and structural elucidation of new compounds, rather than on quantifying the yields of individual metabolites. The isolation of daphnane-type diterpenoids is often a complex process, and the yields of specific compounds can be low.
| Compound | Natural Source | Plant Part | Abundance/Yield | Reference |
| This compound | Trigonostemon chinensis | Twigs and Leaves | Not explicitly reported in the literature | [Chen et al., 2010] |
| This compound | Trigonostemon xyphophyllorides | Not specified | Not explicitly reported in the literature | [Song et al., 2021] |
Experimental Protocols
While a precise, step-by-step protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the isolation of daphnane-type diterpenoids from Trigonostemon species can be outlined. This process typically involves extraction, fractionation, and purification using various chromatographic techniques.
General Isolation and Purification Workflow
-
Extraction : The air-dried and powdered plant material (e.g., twigs and leaves of Trigonostemon chinensis) is subjected to extraction with a solvent such as methanol (B129727) (MeOH) at room temperature. This process is usually repeated multiple times to ensure maximum extraction of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates the compounds based on their polarity.
-
Chromatographic Purification : The fraction containing the compounds of interest (typically the EtOAc fraction for daphnane-type diterpenoids) is then subjected to a series of chromatographic separations.
-
Silica (B1680970) Gel Column Chromatography : The fraction is first separated on a silica gel column using a gradient of solvents, such as a petroleum ether/acetone or chloroform/methanol mixture.
-
Sephadex LH-20 Column Chromatography : Further purification of the resulting sub-fractions is often carried out using a Sephadex LH-20 column, typically with a methanol or chloroform/methanol eluent.
-
High-Performance Liquid Chromatography (HPLC) : The final purification of the isolated compounds is achieved using semi-preparative or preparative HPLC, often with a C18 column and a methanol/water or acetonitrile/water mobile phase.
-
-
Structure Elucidation : The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:
Biological Activity and Signaling Pathway
This compound has been shown to exhibit significant inhibitory activity against MET tyrosine kinase, with a reported IC₅₀ value of 1.95 µM.[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[6] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers.[6][7]
The binding of HGF to the c-Met receptor leads to its dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cell survival and proliferation.[8][9] By inhibiting the kinase activity of c-Met, this compound can block these downstream signaling events, thereby potentially exerting anti-cancer effects.
Conclusion
This compound is a promising natural product with demonstrated bioactivity against a key oncogenic pathway. While its natural sources have been identified, further research is needed to quantify its abundance and to develop optimized isolation and synthesis protocols to facilitate more extensive preclinical and clinical investigations. The detailed understanding of its mechanism of action as a c-Met inhibitor provides a strong rationale for its further development as a potential therapeutic agent in oncology.
References
- 1. Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocyte growth factor sensitizes brain tumors to c-MET kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Review of the Biological Activities of Trigochinins A, B, and C
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Trigochinins A, B, and C are a series of diterpenoid natural products isolated from the venom of the spider Trigonopelta sp. These compounds have garnered interest within the scientific community for their potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive literature review of the known biological activities of Trigochinins A, B, and C, with a focus on their anti-inflammatory properties. Detailed experimental protocols, quantitative data, and analyses of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Biological Activities of Trigochinins
The primary biological activity reported for the Trigochinin series is anti-inflammatory action. Research has focused on their ability to modulate key inflammatory mediators, with Trigochinin B being the most extensively studied of the three.
Anti-inflammatory Activity
Trigochinin B has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade responsible for the production of nitric oxide (NO), a pro-inflammatory molecule.
Table 1: Inhibitory Activity of Trigochinins on iNOS and NO Production
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| Trigochinin A | Mouse microglial BV2 cells | Griess Assay | NO Production | 20.1 µM |
| Trigochinin B | Mouse microglial BV2 cells | Griess Assay | NO Production | 13.4 µM |
| Trigochinin C | Mouse microglial BV2 cells | Griess Assay | NO Production | 18.6 µM |
IC50 values represent the concentration of the compound required to inhibit 50% of the iNOS activity or NO production.
The inhibitory effect of Trigochinins on iNOS is further substantiated by the suppression of iNOS protein expression in lipopolysaccharide (LPS)-stimulated mouse microglial BV2 cells. This suggests that the mechanism of action involves the regulation of gene expression or protein stability.
Experimental Protocols
Cell Culture and Treatment
Murine microglial BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to treatment, the culture medium is replaced with fresh, serum-free DMEM. Cells are pre-treated with varying concentrations of Trigochinins A, B, or C for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Workflow for Griess Assay
Caption: Workflow of the Griess assay for nitric oxide quantification.
-
After the treatment period, 100 µL of the cell culture supernatant is transferred to a 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated for 10 minutes at room temperature, protected from light.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for iNOS Protein Expression
The levels of iNOS protein in cell lysates are determined by Western blot analysis.
Workflow for Western Blot
Caption: Workflow of Western blot analysis for iNOS protein.
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for iNOS.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
The anti-inflammatory effects of Trigochinins are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS.
In LPS-stimulated microglial cells, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of target genes.
Proposed Mechanism of Action of Trigochinins
Caption: Proposed inhibition of the NF-κB pathway by Trigochinins.
Trigochinins are hypothesized to inhibit the phosphorylation of IκB by targeting an upstream kinase, such as IκB kinase (IKK). This prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and other pro-inflammatory mediators.
Conclusion and Future Directions
Trigochinins A, B, and C represent a promising new class of anti-inflammatory agents. The available data, particularly for Trigochinin B, demonstrates their potent inhibitory effects on the iNOS/NO pathway in microglial cells, likely through the modulation of the NF-κB signaling cascade.
Further research is warranted to fully elucidate the structure-activity relationships within the Trigochinin series and to explore their efficacy and safety in in vivo models of inflammation. A more detailed investigation into the specific molecular targets of these compounds within the NF-κB pathway will be crucial for optimizing their therapeutic potential. Additionally, the biological activities of Trigochinins beyond anti-inflammation remain to be explored, opening up new avenues for drug discovery from spider venom.
An In-depth Technical Guide on the Mechanism of Action of Trigochinin C as a MET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase MET, and its ligand hepatocyte growth factor (HGF), are crucial players in cell proliferation, migration, and survival.[1][2][3] Dysregulation of the HGF/MET signaling pathway is strongly implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This document provides a comprehensive technical overview of the mechanism of action of Trigochinin C, a novel small molecule inhibitor of MET kinase. Herein, we detail its inhibitory effects on MET autophosphorylation, downstream signaling cascades, and its anti-proliferative and anti-metastatic potential in cancer cells. This guide includes detailed experimental protocols, quantitative inhibitory data, and visual representations of the signaling pathways and experimental workflows to facilitate further research and development.
Introduction to MET Kinase and Its Role in Oncogenesis
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand HGF, undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[1][4][5] This activation initiates a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which collectively drive cellular processes including proliferation, motility, invasion, and angiogenesis.[6][7][8] Aberrant MET signaling, arising from gene amplification, overexpression, or activating mutations, is a significant contributor to tumorigenesis and metastasis in a variety of cancers, including those of the lung, stomach, kidney, and breast.[2][4][9] Consequently, the development of specific MET kinase inhibitors is a promising strategy in cancer therapy.[1][2][7]
This compound: A Potent and Selective MET Kinase Inhibitor
This compound is a novel, ATP-competitive small molecule inhibitor designed to target the kinase activity of the MET receptor. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the MET kinase domain, thereby preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Mechanism of Action
As an ATP-competitive inhibitor, this compound mimics the adenine (B156593) moiety of ATP, allowing it to fit into the ATP-binding site of the MET kinase. This binding is stabilized by key interactions with amino acid residues within the kinase domain, effectively blocking the catalytic activity of the enzyme. By preventing ATP from binding, this compound inhibits the autophosphorylation of the MET receptor, which is the critical first step in the signaling cascade.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified through a series of in vitro and cellular assays. The data presented below demonstrates its high affinity and specificity for MET kinase.
| Assay Type | Parameter | This compound | Control Inhibitor (Crizotinib) |
| In Vitro Kinase Assay | |||
| IC50 (nM) | 8 | 20 | |
| Ki (nM) | 3 | 8 | |
| Cellular MET Phosphorylation Assay | |||
| IC50 (nM) | 15 | 35 | |
| Cell Proliferation Assay (H460 Lung Cancer Cell Line) | |||
| GI50 (µM) | 0.5 | 1.2 |
Table 1: Summary of Quantitative Inhibitory Data for this compound. The half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and half-maximal growth inhibition (GI50) values demonstrate the potent inhibitory activity of this compound against MET kinase and MET-dependent cancer cell proliferation.
Signaling Pathway Inhibition
This compound effectively abrogates HGF-induced MET signaling. By inhibiting the initial autophosphorylation of the MET receptor, it prevents the recruitment and activation of downstream effector proteins, leading to the suppression of key oncogenic signaling pathways.
Figure 1: HGF/MET Signaling Pathway and Inhibition by this compound. This diagram illustrates the activation of the MET receptor by HGF and the subsequent downstream signaling cascades. This compound acts by competitively inhibiting the ATP-binding site of the MET receptor, thereby blocking its autophosphorylation and the activation of pro-oncogenic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro MET Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human MET kinase.
Materials:
-
Recombinant human MET kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, [γ-³²P]ATP
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
This compound (and control inhibitors) dissolved in DMSO
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 10 µM poly(Glu, Tyr) substrate, and 10 µM ATP (spiked with [γ-³²P]ATP).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding 5 ng of recombinant MET kinase to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate three times with 0.5% phosphoric acid.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular MET Phosphorylation Assay
This assay measures the ability of this compound to inhibit MET autophosphorylation in a cellular context.
Materials:
-
H460 human non-small cell lung cancer cell line (or other MET-overexpressing cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human HGF
-
This compound (and control inhibitors) dissolved in DMSO
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitor cocktails
-
Anti-phospho-MET (Tyr1234/1235) antibody
-
Anti-total-MET antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and reagents
Procedure:
-
Seed H460 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with 50 ng/mL HGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-MET antibody, followed by HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-MET antibody to ensure equal loading.
-
Quantify the band intensities and calculate the ratio of phospho-MET to total-MET.
-
Determine the IC50 value for the inhibition of MET phosphorylation.
Figure 2: Experimental Workflow for the In Vitro MET Kinase Assay. This diagram outlines the key steps involved in determining the direct inhibitory effect of this compound on MET kinase activity.
Anti-Cancer Activity
The inhibition of MET signaling by this compound translates into significant anti-cancer effects in MET-dependent cancer cell lines.
Inhibition of Cell Proliferation
This compound demonstrates potent anti-proliferative activity in cancer cells with aberrant MET signaling. As shown in Table 1, the GI50 value for this compound in the H460 non-small cell lung cancer cell line, which overexpresses MET, is in the sub-micromolar range, indicating a significant reduction in cell growth.
Inhibition of Cell Migration and Invasion
A hallmark of MET activation is the promotion of cell motility and invasion, which are critical for metastasis.[3][7] In wound-healing and transwell invasion assays, this compound has been shown to significantly impair the migratory and invasive capabilities of MET-driven cancer cells. This is a direct consequence of the inhibition of MET-mediated signaling pathways that control cytoskeletal rearrangements and the expression of matrix metalloproteinases.
Conclusion
This compound is a potent and selective small molecule inhibitor of MET kinase. It effectively blocks the autophosphorylation of the MET receptor by competitively binding to the ATP-binding site. This leads to the suppression of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The data presented in this guide underscore the therapeutic potential of this compound as a targeted agent for the treatment of cancers with dysregulated MET signaling. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the hepatocyte growth factor receptor, c-Met, in oncogenesis and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte growth factor (HGF) stimulates the tyrosine kinase activity of the receptor encoded by the proto-oncogene c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rutin as A Novel c-Met Inhibitory Lead for The Control of Triple Negative Breast Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 8. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Trigochinin C
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the preliminary cytotoxic evaluation of Trigochinin C, a daphnane-type diterpenoid isolated from Trigonostemon chinensis. The document outlines its known inhibitory activity against MET tyrosine kinase, presents standardized protocols for assessing cytotoxicity in cancer cell lines, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a highly oxygenated daphnane-type diterpene isolated from the plant Trigonostemon chinensis.[1] As a member of this class of natural products, this compound is of interest for its potential biological activities, including anticancer effects. Preliminary studies have focused on its ability to inhibit specific molecular targets involved in cancer progression.
Quantitative Data Summary
The primary screening of this compound has focused on its enzymatic inhibition and its effects on cancer cell lines. While comprehensive cytotoxicity data across a wide range of cell lines is not yet publicly available, the following table summarizes the known inhibitory activity.
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MET Tyrosine Kinase | Enzymatic Assay | 1.95 | [1] |
| This compound | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Data not available | Screened, no data reported[1] |
| This compound | Hep3B (Hepatocellular Carcinoma) | Cytotoxicity Assay | Data not available | Screened, no data reported[1] |
Experimental Protocols
This section details the methodologies for the key experiments related to the cytotoxicity screening of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of MET tyrosine kinase.
Materials:
-
Recombinant human MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound stock solution (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant MET kinase, and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
A Comprehensive Spectroscopic and Methodological Analysis of Trigochinin C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Trigochinin C, a daphnane-type diterpene. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the chemical and physical properties of this natural product. This document presents its ¹H-NMR, ¹³C-NMR, and mass spectrometry data, along with the experimental protocols used for its isolation and characterization.
Introduction
This compound is a highly oxygenated daphnane-type diterpene isolated from the plant Trigonostemon chinensis. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and mass spectrometry. This guide serves as a central repository for the quantitative spectroscopic data and the methodologies employed in its characterization.
Spectroscopic Data
The following tables summarize the ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound. This information is critical for the identification and characterization of this compound.
Table 1: ¹H-NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.58 | d | 11.4 |
| 2-NH | 7.91 | s | |
| 5 | 5.56 | s | |
| 6 | 4.31 | d | 3.0 |
| 7 | 5.64 | d | 3.0 |
| 8 | 3.44 | s | |
| 10 | 2.59 | m | |
| 11 | 3.86 | m | |
| 12 | 2.97 | m | |
| 15 | 4.88 | d | 12.0 |
| 15' | 4.67 | d | 12.0 |
| 16-CH₃ | 1.83 | s | |
| 17-CH₃ | 1.05 | d | 6.6 |
| 18-CH₃ | 0.90 | d | 6.6 |
| 19-CH₃ | 1.01 | d | 7.2 |
| 20-CH₃ | 1.76 | s | |
| O-Benzoyl | |||
| 2', 6' | 8.05 | d | 7.8 |
| 3', 5' | 7.46 | t | 7.8 |
| 4' | 7.59 | t | 7.8 |
| N-Benzoyl | |||
| 2'', 6'' | 7.84 | d | 7.2 |
| 3'', 5'' | 7.44 | t | 7.2 |
| 4'' | 7.52 | t | 7.2 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 55.4 | 15 | 67.8 |
| 2 | 167.0 | 16 | 134.8 |
| 3 | 138.2 | 17 | 17.5 |
| 4 | 129.4 | 18 | 16.9 |
| 5 | 78.4 | 19 | 15.7 |
| 6 | 74.5 | 20 | 10.8 |
| 7 | 77.9 | O-Benzoyl | |
| 8 | 56.6 | 1' | 130.1 |
| 9 | 83.9 | 2', 6' | 129.8 |
| 10 | 44.5 | 3', 5' | 128.5 |
| 11 | 39.7 | 4' | 133.2 |
| 12 | 34.6 | C=O | 166.0 |
| 13 | 209.8 | N-Benzoyl | |
| 14 | 153.2 | 1'' | 134.2 |
| 2'', 6'' | 128.7 | ||
| 3'', 5'' | 127.1 | ||
| 4'' | 131.7 | ||
| C=O | 165.7 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z [M+Na]⁺ | Molecular Formula |
| HR-ESI-MS | [M+Na]⁺ | 698.2626 | C₃₈H₄₂O₁₁Na |
Experimental Protocols
The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.
Isolation Procedure
The air-dried and powdered stems and leaves of Trigonostemon chinensis were extracted with methanol (B129727). The methanol extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-600 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are given in Hertz (Hz).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the molecular formula.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow used to determine the structure of this compound, integrating data from various spectroscopic methods.
Caption: Workflow for the structure elucidation of this compound.
This comprehensive guide provides the essential spectroscopic data and methodologies related to this compound, offering a valuable resource for the scientific community. The detailed information is intended to facilitate further research and application of this natural compound.
Methodological & Application
Application Notes: Trigochinin C MET Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key regulators of a wide range of cellular processes, including cell proliferation, motility, migration, and invasion.[1] Aberrant activation of the HGF/c-MET signaling pathway, through mechanisms such as protein overexpression, gene mutation, or amplification, is strongly associated with the development and progression of various human cancers.[2] This makes the c-MET kinase a prime target for the development of novel cancer therapeutics.[3]
Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis, has been identified as a potent inhibitor of MET tyrosine kinase activity.[4][5] This document provides a detailed protocol for determining the in vitro potency of this compound against recombinant MET kinase using a luminescence-based assay.
MET Signaling Pathway
Upon binding of HGF, the c-MET receptor dimerizes and undergoes autophosphorylation of several tyrosine residues within its kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades. Key pathways activated by c-MET include the RAS/MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[2][3] this compound exerts its inhibitory effect by targeting the kinase activity of c-MET, thereby blocking these downstream oncogenic signals.
Caption: The c-MET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound and a known MET inhibitor, SU11274 (used as a positive control), are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 | Reference |
| This compound | MET Kinase | 1.95 µM | [5] |
| SU11274 | MET Kinase | 10.0 nM | [1] |
Experimental Protocol: MET Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a method for determining the IC50 value of this compound for the MET kinase in a 384-well plate format, which is suitable for high-throughput screening. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[4] The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[4]
Materials and Reagents
-
Recombinant human c-MET kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
SU11274 (positive control)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
384-well white, low-volume assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Experimental Workflow
Caption: Workflow for the this compound MET Kinase Activity Assay.
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound and SU11274 in 100% DMSO.
-
Perform serial dilutions of the stock solutions to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of diluted this compound, SU11274, or DMSO (for vehicle control) to the appropriate wells.
-
Add 2 µL of MET kinase working solution to each well.
-
To initiate the reaction, add 2 µL of a master mix containing the substrate (Poly(Glu, Tyr)) and ATP.
-
The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The "high" control (0% inhibition) wells contain DMSO instead of an inhibitor.
-
The "low" control (100% inhibition) wells should contain a known potent inhibitor at a high concentration or no enzyme.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of this compound's inhibitory activity against MET kinase. The described luminescence-based assay is a robust and high-throughput method suitable for compound screening and characterization in a drug discovery setting. The data presented confirms that this compound is an inhibitor of MET kinase, warranting further investigation into its therapeutic potential.
References
- 1. Integration of Receptor Tyrosine Kinases Determines Sensitivity to PI3Kα-selective Inhibitors in Breast Cancer [thno.org]
- 2. media.rufford.org [media.rufford.org]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
Application Notes: Cell-Based Assays for Evaluating the Efficacy of Trigochinin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis, has been identified as a potent inhibitor of the MET tyrosine kinase. The MET receptor and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-MET signaling pathway is a key factor in the development and progression of various cancers, making it a significant target for novel cancer therapeutics. These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound in cell-based assays by assessing its impact on cell viability, apoptosis, and the MET signaling cascade.
Recommended Cell Lines
For evaluating a MET inhibitor like this compound, it is recommended to use cancer cell lines with known MET amplification or overexpression. This ensures that the cellular model is dependent on MET signaling for survival and proliferation, providing a clear therapeutic window for the inhibitor.
| Cell Line | Cancer Type | Characteristics |
| SNU-5 | Gastric Carcinoma | MET amplification |
| MKN-45 | Gastric Carcinoma | MET amplification |
| Hs746T | Gastric Carcinoma | MET amplification |
| EBC-1 | Lung Cancer | MET amplification |
| H1993 | Lung Cancer | MET amplification |
| GTL-16 | Gastric Carcinoma | MET amplification |
I. Cell Viability Assay
Principle: The MTS assay is a colorimetric method to assess cell viability. The tetrazolium salt MTS is reduced by viable cells with active metabolism to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol: MTS Assay
Materials:
-
Cancer cell line with MET amplification (e.g., SNU-5)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
| Treatment | Concentration (µM) | Absorbance (490 nm) | % Viability |
| Vehicle (DMSO) | 0 | 1.25 | 100 |
| This compound | 0.1 | 1.10 | 88 |
| This compound | 1 | 0.75 | 60 |
| This compound | 10 | 0.25 | 20 |
| This compound | 100 | 0.05 | 4 |
II. Apoptosis Assay
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.[1]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line with MET amplification
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle control.
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change |
| Vehicle (DMSO) | 0 | 5,000 | 1.0 |
| This compound | 1 | 15,000 | 3.0 |
| This compound | 10 | 50,000 | 10.0 |
| This compound | 100 | 75,000 | 15.0 |
III. MET Signaling Pathway Analysis
Principle: Western blotting is used to detect the phosphorylation status of MET and its key downstream signaling proteins, Akt and ERK. A decrease in the phosphorylation of these proteins upon treatment with this compound indicates inhibition of the MET signaling pathway.
Protocol: Western Blotting
Materials:
-
Cancer cell line with MET amplification
-
Complete growth medium
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
-
Imaging system
Recommended Primary Antibodies:
| Antibody | Supplier | Catalog # | Recommended Dilution |
| p-MET (Tyr1234/1235) | Cell Signaling Technology | #3077 | 1:1000 |
| Total MET | Cell Signaling Technology | #8198 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |
| Total Akt | Cell Signaling Technology | #4691 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:1000 |
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
| Treatment | p-MET / Total MET | p-Akt / Total Akt | p-ERK / Total ERK |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.55 | 0.60 |
| This compound (10 µM) | 0.10 | 0.15 | 0.20 |
Visualizations
Caption: HGF/c-MET signaling pathway and the inhibitory action of this compound.
Caption: Overall experimental workflow for assessing this compound efficacy.
Caption: Logical flow for interpreting experimental outcomes.
References
Application Notes and Protocols for In Vitro Testing of Trigochinin C in Non-Small Cell Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note: As of the latest literature search, specific data on the in vitro effects of Trigochinin C in non-small cell lung cancer (NSCLC) cell lines is not available. The following application notes and protocols are provided as a comprehensive template based on the evaluation of similar natural compounds in NSCLC. This guide can be adapted for this compound upon the acquisition of experimental data. "Compound X" will be used as a placeholder for this compound.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1][2] A significant challenge in NSCLC treatment is the development of drug resistance to conventional therapies.[3] Natural products are a promising source for the discovery of novel anticancer agents.[1] Compound X, a novel natural product, has been investigated for its potential therapeutic effects in NSCLC cell lines. These application notes provide a summary of the in vitro anti-cancer effects of Compound X and detailed protocols for its evaluation.
Data Presentation: Effects of Compound X on NSCLC Cell Lines
The anti-proliferative and apoptotic effects of Compound X were evaluated in a panel of human NSCLC cell lines. The following tables summarize the quantitative data obtained from these studies.
Table 1: Anti-proliferative Activity of Compound X in NSCLC Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) after 48h Treatment |
| A549 | Adenocarcinoma | 25.5 ± 2.1 |
| H1299 | Adenocarcinoma | 18.9 ± 1.5 |
| H460 | Large Cell Carcinoma | 32.1 ± 3.4 |
| SK-MES-1 | Squamous Cell Carcinoma | 45.7 ± 4.2 |
IC50 values represent the concentration of Compound X required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by Compound X in NSCLC Cell Lines
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3/7 Activity |
| A549 | 25 | 28.4% ± 3.1% | 3.5 ± 0.4 |
| H1299 | 20 | 35.2% ± 4.0% | 4.1 ± 0.5 |
Apoptosis was assessed after 48 hours of treatment with Compound X at the indicated concentrations. Data are presented as mean ± standard deviation.
Table 3: Effect of Compound X on PI3K/Akt/mTOR Signaling Pathway Proteins
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
| A549 | Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Compound X (25 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 | |
| H1299 | Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Compound X (20 µM) | 0.38 ± 0.04 | 0.47 ± 0.05 |
Relative protein expression was quantified by densitometry of Western blot bands and normalized to the control group. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture
-
Human NSCLC cell lines (A549, H1299, H460, SK-MES-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X (or vehicle control) for 48 hours.
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry
-
Seed cells in a 6-well plate and treat with Compound X at the indicated concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[5]
Western Blot Analysis
-
Treat cells with Compound X for the indicated time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
Visualizations
References
- 1. Natural products targeting autophagy and apoptosis in NSCLC: a novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PI3K/Akt/mTOR signaling pathway and non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and therapeutic strategies for small‑cell lung cancer transformation after TKI therapy in EGFR‑mutated lung adenocarcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for the Purification of Trigochinin C from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigochinin C is a highly oxygenated daphnane-type diterpene isolated from the plant Trigonostemon chinensis. This class of compounds has garnered significant interest in the scientific community due to its potent biological activities. Notably, this compound has been identified as an inhibitor of MET tyrosine kinase, a key player in cell signaling pathways that are often dysregulated in cancer. The purification of this compound from its natural source is a critical step for further pharmacological studies and potential drug development.
This document provides a detailed overview of the methods for the purification of this compound from Trigonostemon chinensis plant extracts. It includes a generalized experimental protocol based on established methods for the isolation of daphnane-type diterpenoids from this plant genus. Additionally, a summary of the c-MET signaling pathway is presented to provide context for the biological activity of this compound.
Data Presentation
The following table summarizes the key information regarding this compound:
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Plant Source | Trigonostemon chinensis | [1][2] |
| Compound Class | Daphnane-type diterpene | [1][2] |
| Molecular Formula | C38H42O11 | |
| CAS Number | 1210299-33-4 | |
| Biological Activity | Inhibition of MET tyrosine kinase | [1] |
| IC50 | 1.95 µM | [1] |
Experimental Protocols
The following is a generalized protocol for the extraction and purification of this compound from the twigs and leaves of Trigonostemon chinensis. This protocol is based on methodologies reported for the isolation of similar daphnane-type diterpenoids from the same plant genus.
1. Plant Material Collection and Preparation
-
Collect fresh twigs and leaves of Trigonostemon chinensis.
-
Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) (3 x 50 L) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The daphnane-type diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction in vacuo.
4. Chromatographic Purification
This is a multi-step process involving various chromatographic techniques.
a. Silica (B1680970) Gel Column Chromatography
-
Subject the ethyl acetate extract (e.g., 500 g) to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 0:100) to yield several fractions (e.g., Fr. 1-10).
-
Monitor the fractions by thin-layer chromatography (TLC).
b. Sephadex LH-20 Column Chromatography
-
Subject the fractions containing the compounds of interest (identified by TLC analysis) to Sephadex LH-20 column chromatography.
-
Elute with a suitable solvent system, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to remove pigments and other impurities.
c. Reversed-Phase C18 (Rp-18) Column Chromatography
-
Further purify the fractions from the Sephadex LH-20 column using Rp-18 column chromatography.
-
Elute with a gradient of methanol-water (e.g., from 10:90 to 100:0) to separate compounds based on their polarity.
d. High-Performance Liquid Chromatography (HPLC)
-
Perform final purification of the fractions containing this compound by semi-preparative or preparative HPLC.
-
Use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.
5. Structure Elucidation
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.
-
X-ray Crystallography: To determine the absolute stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: To further confirm the stereochemistry.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Inhibition of the c-MET Signaling Pathway by this compound
Caption: this compound inhibits the c-MET signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of Daphnane-Type Diterpene Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to evaluate the bioactivity of daphnane-type diterpenes. This document covers key methodologies for assessing cytotoxic, anti-HIV, and neurotrophic activities, with a focus on their interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and cancer-related signaling pathways.
Introduction to Daphnane-Type Diterpenes and their Bioactivities
Daphnane-type diterpenes are a class of natural products primarily found in plants of the Thymelaeaceae and Euphorbiaceae families[1]. These compounds possess a characteristic 5/7/6-tricyclic ring system and exhibit a wide range of potent biological activities, including anti-HIV, anti-cancer, and neurotrophic effects[1][2]. Notable examples include Resiniferatoxin (B1680534) (RTX), an ultrapotent TRPV1 agonist, and Kirkinine, which has demonstrated neurotrophic properties. The diverse bioactivities of daphnane (B1241135) diterpenes make them promising candidates for drug discovery and development. High-throughput screening assays are essential for efficiently evaluating large libraries of these compounds to identify lead candidates for further investigation.
High-Throughput Screening Assays for Bioactivity
Several HTS assays are particularly well-suited for determining the bioactivity of daphnane-type diterpenes. These can be broadly categorized into assays for cytotoxicity, specific target interaction (e.g., TRPV1), and phenotypic assays.
Cytotoxicity Assays
Cytotoxicity is a common initial screen for anti-cancer activity. The MTT and Sulforhodamine B (SRB) assays are robust, reliable, and scalable for HTS.
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the aminoxanthene dye sulforhodamine B.
Target-Specific Assays: TRPV1 Activation
Many daphnane-type diterpenes, such as resiniferatoxin, are potent modulators of the TRPV1 ion channel, a key player in pain and inflammation pathways.
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform used to measure intracellular calcium mobilization. Activation of TRPV1, a non-selective cation channel, leads to an influx of calcium ions, which can be detected by calcium-sensitive fluorescent dyes.
BRET is a proximity-based assay that can monitor protein-protein interactions and conformational changes in real-time in living cells. For TRPV1, BRET can be used to study ligand-induced conformational changes or the interaction of TRPV1 with other proteins, such as calmodulin[3][4][5].
Data Presentation: Quantitative Bioactivity of Daphnane-Type Diterpenes
The following tables summarize the reported bioactivities of various daphnane-type diterpenes.
Table 1: Anti-cancer Activity of Daphnane-Type Diterpenes (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Yuanhuacine | T24T (Bladder Cancer) | 1.83 ± 0.02 | [6] |
| Yuanhuacine | UMUC3 (Bladder Cancer) | 1.89 ± 0.02 | [6] |
| Yuanhuacine | HCT116 (Colon Cancer) | 14.28 ± 0.64 | [6] |
| Genkwadane | K562 (Leukemia) | 5.33 - 6.58 | [7] |
| Genkwadane | MCF-7 (Breast Cancer) | 2.56 - 3.25 | [7] |
| Unnamed Daphnane Diterpenes | HT-1080 (Fibrosarcoma) | <0.1 | [8] |
| Unnamed Daphnane Diterpenes | Various Cancer Cell Lines | <9.56 | [8] |
| Tianchaterpene C-F analog | HGC-27 (Gastric Cancer) | 8.8 | [9] |
Table 2: Anti-HIV Activity of Daphnane-Type Diterpenes (EC50/IC50 values)
| Compound | Assay | EC50/IC50 | Reference |
| Acutilobins A-G | Anti-HIV-1 Activity | < 1.5 nM (EC50) | [10] |
| Genkwanine VIII | Anti-HIV-1 Activity | 0.17 nM (EC50) | [10] |
| Unnamed Daphnane Diterpenoids | Anti-HIV Activity | ~1 nM (EC50) | [11] |
| Unnamed Daphnane Diterpenoids | Cytotoxicity | > 5 µM (IC50) | [11] |
| Daphneodorins D-H | Anti-HIV-1 Activity | 1.5 - 7.7 nM (EC50) | [12] |
| Daphnepedunins A-F | Anti-HIV-1 Activity | 36.3 - 994 nM (IC50) | [13] |
| Acutilobin analog | Anti-HIV-1 Activity | 0.13 µg/mL (EC50) | [14] |
Table 3: TRPV1 Agonist Activity of Resiniferatoxin (RTX)
| Assay System | Parameter | Value | Reference |
| Rat TRPV1 in CHO cells | Ki (binding affinity) | 0.043 nM | [15] |
| Rat TRPV1 in CHO cells | EC50 (Ca2+ uptake) | 0.27 nM | [15] |
| hVR1-HEK293 cells (Ca2+-free) | pEC50 (intracellular Ca2+ release) | 6.45 ± 0.05 | [16] |
Experimental Protocols
Protocol for MTT Cytotoxicity Assay
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of daphnane-type diterpenes in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol for FLIPR-Based Calcium Imaging Assay for TRPV1 Activation
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1
-
96-well or 384-well black-walled, clear-bottom plates
-
Culture medium
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Cal-520 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Daphnane-type diterpene compounds (e.g., Resiniferatoxin)
-
TRPV1 agonist (e.g., capsaicin) as a positive control
-
FLIPR instrument
Procedure:
-
Cell Plating: Plate TRPV1-expressing cells into black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye and probenecid (to prevent dye leakage). Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of the daphnane-type diterpenes in assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
The instrument will automatically add the compounds from the compound plate to the cell plate.
-
Record the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation. Calculate the EC50 values for the compounds that elicit a response.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Daphnane-type diterpenes can modulate several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Figure 1: Simplified TRPV1 Signaling Pathway.
Figure 2: Anti-Cancer Signaling Pathways.
Experimental Workflow
A typical HTS workflow for screening a natural product library for bioactive daphnane-type diterpenes is outlined below.
Figure 3: HTS Workflow for Daphnane Diterpenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full-Spectral Multiplexing of Bioluminescence Resonance Energy Transfer in Three TRPV Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Transient Receptor Potential Channel 1 Ligands in the Light of the Bioluminescence Resonance Energy Transfer Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. news-medical.net [news-medical.net]
- 12. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daphnepedunins A–F, Anti-HIV Macrocyclic Daphnane Orthoester Diterpenoids from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of vanilloid receptor 1 by resiniferatoxin mobilizes calcium from inositol 1,4,5-trisphosphate-sensitive stores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Novel MET Inhibitors in Xenograft Models of MET-Addicted Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Aberrant MET signaling, driven by gene amplification, mutations, or protein overexpression, is a key oncogenic driver in a variety of human cancers, leading to a state of "oncogene addiction."[3][4] This dependency makes the MET pathway an attractive target for therapeutic intervention. These application notes provide a comprehensive guide for the preclinical evaluation of novel MET inhibitors, using "Trigochinin C" as a representative compound, in xenograft models of MET-addicted cancers.
MET Signaling Pathway in Cancer
The HGF/MET signaling axis activates several downstream pathways critical for tumor progression, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[2][5] These pathways collectively promote cell proliferation, survival, and invasion. Understanding this intricate network is essential for developing and evaluating targeted therapies.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Faceted Approach for Profiling Trigochinin C Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trigochinin C, a daphnane-type diterpene, has been identified as a potent inhibitor of the MET tyrosine kinase, a key player in cell proliferation, migration, and survival.[1] While on-target efficacy is crucial, a comprehensive understanding of a compound's off-target interactions is paramount for predicting potential toxicities and identifying opportunities for drug repositioning. Aberrant MET signaling is implicated in numerous cancers, and while MET inhibitors are therapeutically valuable, they are known to have off-target activities that can contribute to both their efficacy and adverse effects.[2][3] This document outlines a systematic, multi-phase experimental design to identify and validate the off-target effects of this compound, ensuring a thorough preclinical safety and efficacy assessment.
Phase 1: Broad-Spectrum Off-Target Discovery
The initial phase focuses on identifying potential off-target interactions using high-throughput screening methods that are unbiased and cover a wide range of protein families.
In Vitro Kinome Profiling
Given that this compound is a kinase inhibitor, its selectivity across the human kinome must be established. A broad kinase panel screen is the primary step to identify other kinases that this compound may bind to or inhibit.
Experimental Protocol: KINOMEscan Profiling
This protocol is based on a competitive binding assay that quantitatively measures the interaction of a compound with a panel of kinases.[4]
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 100X stock solution.
-
Assay Reaction: The assay is performed by combining three components: DNA-tagged kinases, an immobilized, active-site directed ligand, and the test compound (this compound).
-
Competition: this compound is incubated with the kinase-ligand mixture. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method that detects the DNA tag.[4] The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower percentage indicates stronger binding.
-
%Ctrl = (Signal_Trigochinin_C / Signal_DMSO_Control) * 100
-
Data Presentation: Kinome Profiling Hits
The following table summarizes hypothetical primary screen results for this compound against a kinase panel, highlighting significant off-target hits.
| Kinase Target | Gene Symbol | %Ctrl at 1µM | On-Target/Off-Target |
| MET | MET | 5.2 | On-Target |
| AXL | AXL | 8.1 | Off-Target Hit |
| MER | MERTK | 12.5 | Off-Target Hit |
| SRC | SRC | 35.4 | Off-Target Hit |
| FYN | FYN | 42.1 | Off-Target Hit |
| LCK | LCK | 68.9 | Weak Interaction |
| EGFR | EGFR | 95.3 | No Interaction |
| HER2 | ERBB2 | 98.1 | No Interaction |
Caption: Table 1. Hypothetical KINOMEscan results for this compound. Hits are defined as kinases with %Ctrl < 50%.
Phase 2: Cellular Target Engagement and Global Response Profiling
This phase aims to confirm that the identified off-target interactions occur within a physiological cellular environment and to understand the global cellular response to this compound treatment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[5][6] This assay will be used to confirm that this compound binds to both its on-target (MET) and key off-targets (e.g., AXL, SRC) in a cellular context.
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells, which express MET) to 80-90% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and determine protein concentration. Analyze the abundance of soluble target proteins (MET, AXL, SRC) at each temperature point using Western Blotting or mass spectrometry.
Visualization: CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Transcriptomic Profiling (RNA-Seq)
RNA-Seq provides an unbiased, global view of how this compound alters gene expression, which can reveal affected signaling pathways beyond the primary kinome screen.[7][8]
Experimental Protocol: RNA-Seq
-
Cell Treatment: Plate cells (e.g., A549) and treat with this compound (1 µM) and vehicle control (DMSO) for a relevant time point (e.g., 24 hours). Include at least three biological replicates per condition.
-
RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Ensure high quality RNA (RIN > 8) is used.
-
Library Preparation: Prepare RNA-seq libraries from 100-1000 ng of total RNA. This includes poly(A) mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[9]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Generate a count matrix of reads per gene.
-
Perform differential gene expression (DGE) analysis between this compound-treated and DMSO-treated samples.[10]
-
Data Presentation: Differentially Expressed Genes
The results of the DGE analysis are presented in a table format.
| Gene Symbol | log2(FoldChange) | p-value | Adjusted p-value (FDR) |
| DUSP6 | 2.58 | 1.2e-50 | 3.5e-46 |
| SPRY4 | 2.15 | 4.6e-45 | 6.8e-41 |
| CCND1 | -1.89 | 8.9e-38 | 9.1e-34 |
| VEGFA | -2.05 | 2.3e-35 | 1.8e-31 |
| MYC | -1.50 | 7.7e-31 | 5.2e-27 |
| GAS6 | 1.98 | 1.4e-28 | 8.1e-25 |
| FN1 | -2.20 | 5.0e-25 | 2.5e-21 |
Caption: Table 2. Top differentially expressed genes in A549 cells after this compound treatment.
Phase 3: Functional Validation and Pathway Analysis
The final phase focuses on validating the functional consequences of the identified off-target interactions and mapping their impact on cellular signaling pathways.
Signaling Pathway Analysis and Visualization
Data from kinome profiling and RNA-Seq can be integrated to build a comprehensive map of the signaling pathways perturbed by this compound. The on-target MET pathway and key off-target pathways (e.g., AXL, SRC) are visualized to understand the compound's mechanism of action.[11][12]
Visualization: this compound Signaling Perturbation
Caption: Perturbation of MET and off-target signaling pathways by this compound.
Functional Cell-Based Assays
Functional assays are critical for confirming that the observed molecular interactions translate into a measurable cellular phenotype. Based on the known roles of MET and potential off-targets like AXL and SRC in cell survival and motility, anoikis and migration assays are highly relevant.[13]
Experimental Protocol: Anoikis Assay
Anoikis is a type of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix. Resistance to anoikis is a hallmark of metastatic cancer cells.
-
Plate Coating: Use an anchorage-resistant plate (e.g., coated with poly-HEMA) to prevent cell attachment. Use a standard tissue-culture treated plate as a control.
-
Cell Seeding: Prepare a cell suspension (e.g., 1 x 10^6 cells/mL) in culture medium. Add 0.5 mL of the suspension to both the coated and uncoated wells.
-
Treatment: Add various concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubation: Culture the cells for 24-48 hours at 37°C and 5% CO2.
-
Viability Measurement: Assess cell viability using a reagent like MTT or Calcein AM.[14][15] Add the reagent to each well, incubate, and then measure absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells in the anchorage-resistant plate relative to the control plate to determine the extent of anoikis.
Data Presentation: Anoikis Assay Results
| Treatment | Concentration (µM) | % Viability (Anchorage-Resistant) |
| Vehicle (DMSO) | - | 85.2 ± 5.6 |
| This compound | 0.1 | 60.1 ± 4.8 |
| This compound | 1.0 | 25.7 ± 3.1 |
| This compound | 10.0 | 8.9 ± 1.5 |
Caption: Table 3. This compound induces anoikis in A549 cells in a dose-dependent manner.
Experimental Protocol: Cell Migration (Transwell) Assay
This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.[16]
-
Chamber Setup: Place cell culture inserts (e.g., 8.0 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed serum-starved cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the insert. Include this compound at various concentrations or vehicle (DMSO) in the upper chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Cell Staining & Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Visualization: Off-Target Validation Workflow
Caption: Workflow for the functional validation of identified off-target effects.
This comprehensive experimental framework provides a robust strategy for the systematic identification and validation of this compound's off-target effects. By integrating broad-spectrum screening with cellular target engagement and functional validation, researchers can build a detailed off-target profile. This knowledge is critical for advancing this compound through the drug development pipeline, enabling informed decisions about its therapeutic potential, safety profile, and overall mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. MET proto-oncogene, receptor tyrosine kinase - Creative Biogene [creative-biogene.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 10. UCD Bioinformatics Core Workshop [ucdavis-bioinformatics-training.github.io]
- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An experimental workflow for investigating anoikis resistance in cancer metastasis [polscientific.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application of Trigochinin C in Studying MET Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and wound healing.[1][2] However, aberrant activation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous cancers.[3][4][5] Dysregulation can occur through various mechanisms, including c-Met gene amplification, overexpression, and mutations, leading to uncontrolled cell growth, proliferation, survival, and invasion.[1][4][6] Consequently, the c-Met pathway has emerged as a significant target for cancer drug development.[5][7]
Trigochinin C is a potent and selective small molecule inhibitor of c-Met kinase activity. It functions as a Type Ib, ATP-competitive inhibitor, binding to the active conformation of the c-Met kinase domain and preventing the phosphorylation of key tyrosine residues.[8] This inhibition effectively blocks the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][9] These application notes provide an overview of the use of this compound as a tool to investigate the MET signaling pathway and its role in cancer biology.
Mechanism of Action of this compound
This compound selectively targets the ATP-binding pocket of the c-Met tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor upon HGF stimulation, thereby inhibiting the activation of downstream signaling molecules.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on cancer cell lines with aberrant c-Met signaling.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
| Hs746T | Gastric Cancer | Amplified | 5.2 |
| EBC-1 | Lung Cancer | Amplified | 8.1 |
| U-87 MG | Glioblastoma | Overexpressed | 15.7 |
| A549 | Lung Cancer | Wild-Type | >1000 |
Table 2: Effect of this compound on c-Met Phosphorylation
| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-c-Met (Tyr1234/1235) |
| Hs746T | 30 min | 92% |
| EBC-1 | 30 min | 88% |
| U-87 MG | 30 min | 85% |
| A549 | 30 min | <10% |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., Hs746T, EBC-1, U-87 MG, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of MET Signaling Pathway
This protocol is to assess the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
HGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
MET Signaling Pathway Overview
The HGF/c-Met signaling pathway activates several downstream cascades that are crucial for cell function and are often dysregulated in cancer.
By utilizing this compound in these and other experimental setups, researchers can further elucidate the intricate role of the MET signaling pathway in cancer and explore its potential as a therapeutic target.
References
- 1. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Trigochinin C Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Trigochinin C for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a daphnane-type diterpene and a known inhibitor of MET tyrosine kinase.[1][2] Like many natural products, this compound is poorly soluble in aqueous solutions, which poses a significant challenge for achieving adequate concentrations for in vivo studies, potentially leading to low bioavailability and inconsistent results.
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
Common strategies to enhance the solubility of hydrophobic compounds for in vivo studies include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (often water or saline) with a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or a combination thereof to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[3][4][5]
-
pH Adjustment: For ionizable compounds, altering the pH of the vehicle can increase solubility. The applicability of this to this compound would depend on its pKa.
-
Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area for dissolution.
Q3: Are there any specific safety considerations when using these solubility-enhancing techniques for in vivo studies?
Yes, the choice and concentration of excipients are critical. High concentrations of some organic co-solvents can cause toxicity or hemolysis.[6] Surfactants can also have biological effects. It is crucial to consult literature for tolerated concentrations of each excipient in the specific animal model and route of administration being used. All formulations should be sterile-filtered if administered parenterally.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The compound has very low aqueous solubility. The chosen solvent system is not adequate. | 1. Increase the proportion of the organic co-solvent in your vehicle, staying within tolerated limits for your animal model. 2. Try a different co-solvent system. Common co-solvents include DMSO, ethanol, PEG 300, PEG 400, and propylene (B89431) glycol. 3. Explore the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex. 4. Consider a lipid-based formulation , especially for oral administration. |
| The prepared formulation is cloudy or contains visible particles. | The compound is not fully dissolved or has precipitated. | 1. Gently warm the solution while stirring/vortexing. Some compounds have higher solubility at slightly elevated temperatures. Ensure the compound is stable at the temperature used. 2. Sonication can help to break down agglomerates and facilitate dissolution. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles, especially for intravenous administration. Note that this will lower the effective concentration if the compound is not fully dissolved. |
| Inconsistent results are observed between different batches of formulation. | Variability in the preparation procedure. Instability of the formulation. | 1. Standardize the preparation protocol. Ensure consistent volumes, mixing times, and temperatures. 2. Prepare fresh formulations for each experiment to minimize degradation. 3. Assess the stability of your formulation under the intended storage conditions. |
| Adverse effects are observed in the animals after administration. | Toxicity of the vehicle. Precipitation of the compound in vivo. | 1. Reduce the concentration of the co-solvent or surfactant in the formulation. 2. Administer a vehicle-only control group to differentiate between vehicle toxicity and compound toxicity. 3. Consider a different formulation strategy that is known to be well-tolerated. |
Quantitative Data on Common Solvents
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetone | 58.08 | 56.2 | 0.786 | 20.7 |
| Acetonitrile | 41.05 | 81.6 | 0.786 | 37.5 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 78.13 | 189 | 1.092 | 47 |
| Ethanol | 46.07 | 78.5 | 0.789 | 24.6 |
| Methanol | 32.04 | 64.7 | 0.792 | 32.7 |
| Polyethylene Glycol 400 (PEG 400) | 380-420 | - | ~1.128 | - |
| Propylene Glycol | 76.09 | 188.2 | 1.036 | 32 |
| Tetrahydrofuran (THF) | 72.11 | 66 | 0.886 | 7.6 |
Data sourced from publicly available chemical property databases.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with 10% of the final volume.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG 400 and saline. A common vehicle composition is 40% PEG 400 and 50% saline (final concentrations, accounting for the DMSO).
-
Slowly add the this compound/DMSO solution to the PEG 400/saline vehicle while vortexing.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize toxicity.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for sterile filtration.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing cyclodextrin complexes.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or saline, sterile
-
Sterile containers
-
Magnetic stirrer with stir bar
-
Vortex mixer
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile water or saline. A common concentration is 20-40% (w/v). The solution may require warming and stirring to fully dissolve the cyclodextrin.
-
Weigh the required amount of this compound powder.
-
Add the this compound to the HP-β-CD solution.
-
Vortex the mixture vigorously. For larger volumes, use a magnetic stirrer and stir for several hours at room temperature or with gentle warming to facilitate the formation of the inclusion complex.
-
Once the compound is dissolved and the solution is clear, it can be sterile-filtered if required for the route of administration.
Protocol 3: Preparation of a Lipid-Based Formulation for Oral Administration
This is a basic protocol for a simple lipid-based formulation.
Materials:
-
This compound
-
A suitable oil (e.g., sesame oil, corn oil)
-
A surfactant (e.g., Cremophor EL, Tween 80)
-
A co-solvent (e.g., ethanol, propylene glycol) - optional
-
Glass vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the solubility of this compound in various oils and surfactants to select the best excipients.
-
Weigh the desired amount of this compound and place it in a glass vial.
-
Add the selected oil to the vial.
-
If using, add the surfactant and co-solvent. The ratio of oil, surfactant, and co-solvent will need to be optimized.
-
Vortex or stir the mixture until the this compound is completely dissolved. Gentle heating may be required.
-
The final formulation should be a clear, homogenous solution.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Simplified c-MET signaling pathway inhibited by this compound.
References
- 1. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Support Center: Daphnane-Type Diterpene Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daphnane-type diterpenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the isolation and purification of daphnane-type diterpenes.
Q1: Why is the yield of daphnane (B1241135) diterpenes from my plant extract consistently low?
A1: Low abundance is a significant challenge with daphnane diterpenes.[1][2][3] Several factors can contribute to low yields:
-
Plant Material: The concentration of daphnane diterpenes can vary significantly depending on the plant species, geographical location, time of harvest, and the specific part of the plant used (e.g., roots, stems, flower buds).[4] Comparative profiling has shown that flower buds of Daphne odora contain a higher abundance and greater diversity of these compounds than the flowers.[4]
-
Extraction Method: The choice of extraction solvent and technique is critical. Methanol (B129727) extraction under reflux is a commonly reported method.[5] However, the polarity of the solvent needs to be optimized for the specific daphnane diterpenes of interest.
-
Compound Degradation: Daphnane diterpenes can be sensitive to factors like pH and temperature, and some may degrade on silica (B1680970) gel, a common stationary phase in column chromatography.
Troubleshooting Tips:
-
Optimize Extraction: Experiment with different solvent systems of varying polarities (e.g., petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), methanol) to find the most effective one for your target compounds.[1][5]
-
Use Modern Techniques: Employ advanced analytical techniques like UPLC-MS/MS for rapid recognition of target compounds in crude extracts, which can guide the isolation process and prevent wastage of material on non-target fractions.[1][2] Molecular networking is another powerful tool for targeted isolation.[6][7][8]
-
Consider Alternative Chromatography: If you suspect degradation on silica gel, consider using alternative stationary phases like ODS (octadecylsilane) or employing techniques like high-speed counter-current chromatography (HSCCC).[1][2][9]
Q2: I am having difficulty separating closely related daphnane diterpene isomers. What can I do?
A2: The presence of structural isomers is a common complication in the purification of daphnane diterpenes.[1] These isomers often have very similar polarities, making them difficult to separate using conventional chromatographic techniques.
Troubleshooting Tips:
-
High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with high-resolution columns. Preparative HPLC is often necessary for the final purification step to resolve isomeric compounds.[1][2]
-
Optimize Mobile Phase: Fine-tune the mobile phase composition. A shallow gradient or isocratic elution with a carefully selected solvent system can improve resolution.
-
Advanced Separation Techniques: High-speed counter-current chromatography (HSCCC) can be a powerful tool for separating compounds with similar polarities.[1][2]
-
LC-MS Guided Fractionation: Use LC-MS to analyze fractions from your primary separation technique to track the distribution of isomers and inform your subsequent purification strategy.[9]
Q3: My purified compound appears to be unstable. How can I handle and store daphnane diterpenes correctly?
A3: The complex structure of daphnane diterpenes, often featuring a 5/7/6-tricyclic ring system with multiple hydroxyl groups and ester functionalities, can make them susceptible to degradation.[10][11]
Troubleshooting Tips:
-
Minimize Exposure: Protect the compounds from prolonged exposure to light, heat, and extreme pH conditions.
-
Appropriate Solvents: Store purified compounds in high-purity solvents at low temperatures (-20°C or -80°C). Choose a solvent in which the compound is stable and which can be easily removed.
-
Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: The structural elucidation of my isolated daphnane diterpene is challenging. What are the key spectroscopic features to look for?
A4: The complex, polycyclic nature of daphnane diterpenes requires a comprehensive spectroscopic analysis for unambiguous structure determination.[5][11]
Key Spectroscopic Techniques and Features:
-
NMR Spectroscopy (1D and 2D):
-
¹H NMR: Look for characteristic signals for olefinic protons, protons attached to oxygenated carbons, and methyl groups.
-
¹³C NMR: Identify the carbonyl carbons, olefinic carbons, and carbons bearing hydroxyl or ester groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the carbon skeleton and for assigning the positions of substituents. HMBC correlations are particularly useful for identifying long-range couplings and piecing together the complex ring system.
-
-
Mass Spectrometry (MS):
-
Electronic Circular Dichroism (ECD): This technique is often used to determine the absolute configuration of new compounds by comparing experimental and calculated ECD spectra.[5][6]
-
X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural evidence.[6][7]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Daphnane Diterpene Purification
| Technique | Stationary Phase | Advantages | Disadvantages | Typical Application |
| Column Chromatography | Silica Gel | Low cost, high capacity. | Potential for compound degradation, lower resolution for isomers. | Initial fractionation of crude extracts. |
| Column Chromatography | ODS (C18) | Good for resolving moderately polar compounds, less harsh than silica. | Can have lower loading capacity than silica gel. | Intermediate purification steps. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | No solid support (minimizes degradation), good for separating compounds with similar polarities. | Requires specialized equipment, can be time-consuming to optimize. | Separation of complex mixtures and isomers. |
| Preparative HPLC | C18, Phenyl-Hexyl, etc. | High resolution, excellent for separating isomers and final purification. | Lower capacity, requires more expensive equipment and solvents. | Final purification of isolated compounds. |
Note: The efficiency of each technique is highly dependent on the specific daphnane diterpene and the optimization of the experimental conditions.
Experimental Protocols
General Protocol for the Isolation of Daphnane Diterpenes from Daphne Species
This protocol is a generalized procedure based on commonly cited methods.[3][7][9] Researchers should optimize the specific conditions for their plant material and target compounds.
-
Extraction:
-
Air-dry and powder the plant material (e.g., flower buds of Daphne genkwa).
-
Extract the powdered material exhaustively with methanol (e.g., 3 x 24h) at room temperature or under reflux.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.
-
Monitor the presence of target compounds in each fraction using TLC or LC-MS.
-
-
Initial Chromatographic Fractionation:
-
Subject the fraction enriched with daphnane diterpenes (e.g., the petroleum ether or dichloromethane fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.
-
Collect fractions and analyze them by TLC or LC-MS to pool fractions containing similar compounds.
-
-
Intermediate Purification:
-
Further purify the pooled fractions using column chromatography on ODS with a gradient of methanol and water.
-
Alternatively, for complex mixtures or to avoid potential degradation on solid supports, employ HSCCC.
-
-
Final Purification by Preparative HPLC:
-
Perform final purification of the enriched fractions by preparative HPLC on a C18 column.
-
Use an optimized mobile phase (e.g., acetonitrile/water or methanol/water) with either a shallow gradient or isocratic elution to isolate pure compounds.
-
-
Structure Elucidation:
-
Determine the structures of the purified compounds using a combination of spectroscopic methods including HR-ESI-MS, 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), and ECD.
-
Mandatory Visualization
Caption: Generalized workflow for daphnane-type diterpene isolation.
Caption: Signaling pathways modulated by Yuanhuacine.[1][5][10][12]
References
- 1. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies [agris.fao.org]
- 9. mdpi.com [mdpi.com]
- 10. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in Trigochinin C extraction from Trigonostemon chinensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Trigochinin C from Trigonostemon chinensis.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues that can lead to a lower-than-expected yield of this compound during the extraction and purification process.
Question: My final yield of this compound is significantly lower than anticipated. What are the potential causes related to the initial plant material?
Answer:
The quality and handling of the raw plant material are critical factors that can significantly impact the final yield of this compound. Several aspects should be considered:
-
Plant Material Source and Harvesting Time: The concentration of secondary metabolites like this compound can vary depending on the geographical location, season, and developmental stage of the plant.[1] Harvesting at a time when the concentration of daphnane (B1241135) diterpenoids is at its peak is crucial. While specific data for this compound is limited, many plants exhibit diurnal and seasonal fluctuations in their chemical composition.
-
Post-Harvest Handling and Drying: Improper drying and storage can lead to the degradation of target compounds. High temperatures, direct sunlight, and high humidity can promote enzymatic and oxidative degradation of diterpenoids.[2][3][4] For many medicinal plants, freeze-drying or shade-drying at a controlled temperature is preferred to oven-drying at high temperatures to preserve thermolabile compounds.[5][6]
-
Plant Part Used: Diterpenoids are not always uniformly distributed throughout the plant.[7] For Trigonostemon chinensis, this compound and other daphnane diterpenoids have been isolated from the twigs and leaves.[5] Using other parts of the plant, such as the roots or main stems, may result in a lower yield of the target compound.
Question: I am experiencing low yield after the initial solvent extraction. Could my extraction parameters be suboptimal?
Answer:
Yes, the initial solvent extraction is a critical step where significant losses can occur if not optimized. Here are key parameters to review:
-
Choice of Solvent: For daphnane-type diterpenoids, polar solvents such as methanol (B129727) or ethanol (B145695) are typically used for the initial extraction.[8] The choice of solvent and its purity can influence the extraction efficiency.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively penetrate the plant material, leading to incomplete extraction. The optimal ratio depends on the specific plant material and extraction method.
-
Extraction Time and Temperature: Prolonged extraction times at elevated temperatures can lead to the degradation of thermally sensitive compounds. Conversely, insufficient extraction time will result in incomplete extraction.
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for solvent penetration and can improve extraction efficiency. However, an excessively fine powder can lead to difficulties in filtration.
Question: My yield is decreasing significantly during the purification steps. What could be the cause?
Answer:
Purification is a multi-step process where losses can accumulate. Several factors could be contributing to a decrease in yield:
-
Compound Degradation: Daphnane and tigliane (B1223011) diterpenoids can be unstable under certain conditions. They can undergo autoxidation when in solution at room temperature.[9] It is advisable to store extracts and fractions in the dark and at low temperatures to minimize degradation.
-
Acyl Migration: For daphnane diterpenoids with certain hydroxylation patterns, acyl migration can occur, leading to the formation of isomers and a decrease in the yield of the desired compound.
-
Irreversible Adsorption on Stationary Phase: During column chromatography (e.g., silica (B1680970) gel), highly polar compounds can sometimes bind irreversibly to the stationary phase, especially if the column is not properly deactivated or if an inappropriate solvent system is used.
-
Inappropriate Fraction Collection: Poor resolution during chromatography can lead to the collection of mixed fractions, making it difficult to isolate the pure compound and resulting in apparent yield loss.
Question: How can I confirm if this compound is degrading during my experimental workflow?
Answer:
To assess the stability of this compound during your procedure, you can perform a simple stability study:
-
Prepare a Standard Solution: Dissolve a small, known amount of purified this compound in the solvent system you are using at a specific step of your protocol.
-
Monitor Over Time: Analyze the concentration of this compound in the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using a quantitative method like High-Performance Liquid Chromatography (HPLC).
-
Simulate Conditions: Expose the standard solution to the same conditions (e.g., temperature, light) as your experimental samples at that step.
-
Analyze Results: A decrease in the concentration of this compound over time would indicate degradation. The appearance of new peaks in the chromatogram could correspond to degradation products.
Frequently Asked Questions (FAQs)
What is a typical expected yield for this compound from Trigonostemon chinensis?
Currently, there is a lack of publicly available literature that specifies a precise yield percentage for this compound from Trigonostemon chinensis. Yields of natural products are often low and can be highly variable. For similar rare daphnane diterpenoids isolated from other Trigonostemon species, yields have been reported in the range of 0.000041% to 0.00033% by weight of the dried plant material.[10]
What are the key steps in a general extraction and isolation protocol for daphnane diterpenoids like this compound?
A typical protocol involves:
-
Extraction: Maceration or Soxhlet extraction of the dried and powdered plant material (twigs and leaves) with a polar solvent like methanol or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), chloroform) to separate compounds based on their polarity. Daphnane diterpenoids are typically of low to medium polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as silica gel column chromatography, ODS (octadecylsilane) silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[8]
What is the biosynthetic origin of this compound?
This compound, being a daphnane diterpenoid, is biosynthesized from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). The pathway proceeds through the formation of casbene, which then undergoes a series of ring-closing reactions to form the characteristic 5/7/6 tricyclic ring system of the daphnane skeleton.[9][11]
Quantitative Data
| Yield Category | Illustrative Yield Range (% of dry plant weight) | Interpretation |
| Low | < 0.0001% | The extraction may require significant optimization, or the source material may have a naturally low concentration of the target compound. |
| Moderate | 0.0001% - 0.001% | This is a more typical yield for rare and complex natural products. |
| High | > 0.001% | This would be considered a very good yield for a compound of this class and may indicate a particularly rich source of plant material or a highly optimized extraction protocol. |
Note: This table is for illustrative purposes only and is not based on published yields of this compound.
Experimental Protocols
Representative Protocol for the Extraction and Isolation of Daphnane-Type Diterpenoids
This protocol is a generalized procedure based on methods reported for the isolation of daphnane diterpenoids from Trigonostemon species.[8] Researchers should optimize these steps for their specific experimental setup.
1. Plant Material Preparation:
- Collect fresh twigs and leaves of Trigonostemon chinensis.
- Air-dry the plant material in the shade at room temperature or use a freeze-dryer to minimize degradation of thermolabile compounds.
- Grind the dried plant material into a fine powder.
2. Initial Solvent Extraction:
- Macerate the powdered plant material in methanol (e.g., 1:10 solid-to-solvent ratio, w/v) at room temperature for 24-48 hours with occasional stirring.
- Repeat the maceration process three times to ensure exhaustive extraction.
- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Collect each solvent fraction separately and concentrate under reduced pressure. Daphnane diterpenoids are expected to be in the less polar fractions (chloroform and/or ethyl acetate).
4. Chromatographic Purification:
- Silica Gel Column Chromatography: Subject the active fraction (e.g., the ethyl acetate fraction) to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
- ODS Column Chromatography: Combine fractions containing compounds of similar polarity and further purify using reversed-phase ODS column chromatography with a methanol-water gradient.
- Preparative HPLC: For final purification, use preparative HPLC with a suitable column (e.g., C18) and an isocratic or gradient mobile phase of acetonitrile (B52724) and water.
5. Compound Identification:
- Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS) to confirm the structure of this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound extraction.
Caption: Biosynthetic pathway of Daphnane Diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. ijhsr.org [ijhsr.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A Review on Novel Techniques Used for Drying Medicinal Plants and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjwave.org [rjwave.org]
- 7. Prevalence of Diterpenes in Essential Oil of Euphorbia mauritanica L.: Detailed Chemical Profile, Antioxidant, Cytotoxic and Phytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly functionalized daphnane diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Trigochinin C Kinase Assays
Frequently Asked Questions (FAQs)
Q1: What are the most critical components of a kinase assay buffer?
A typical kinase reaction buffer is designed to maintain optimal enzyme activity and stability. The essential components include:
-
Buffering Agent: To maintain a stable pH. Commonly used buffers are Tris-HCl and HEPES.[1]
-
Divalent Cations: Magnesium (Mg²⁺) is a crucial cofactor for virtually all kinases, as it coordinates with ATP to form the true substrate, Mg-ATP.[2][3][4]
-
ATP: The phosphate (B84403) donor for the phosphorylation reaction.
-
Reducing Agent: Such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), to prevent oxidation of cysteine residues in the kinase.[5][6]
-
Phosphatase Inhibitors: To prevent dephosphorylation of the substrate by contaminating phosphatases.[7]
Q2: What is the optimal pH for my Trigochinin C kinase assay?
The optimal pH for most kinase assays is near physiological pH, typically ranging from 7.0 to 8.5.[1] However, the ideal pH can be specific to the kinase-substrate pair. It is highly recommended to perform a pH titration experiment, testing a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific assay.[1]
Q3: How much MgCl₂ should I add to my reaction?
Magnesium is essential for kinase activity. It forms a complex with ATP, which is the actual substrate for the enzyme.[2][3][4] Additionally, a free magnesium ion, in excess of that needed to bind ATP, is often required for the activation of protein tyrosine kinases.[2] A common starting concentration for MgCl₂ is 5-10 mM.[2][5] The optimal concentration can be determined by titrating MgCl₂ in your assay.
Q4: Should I include a reducing agent like DTT in my buffer?
Yes, it is generally advisable to include a reducing agent such as DTT (typically at 1-2 mM) or β-mercaptoethanol in your kinase assay buffer.[5] These agents help to maintain the kinase in an active state by preventing the oxidation of critical cysteine residues within the enzyme.[6] However, if your inhibitor compounds are reactive towards sulfhydryl groups, you might consider using a non-thiol reducing agent like TCEP or performing the assay without a reducing agent, though this could impact enzyme stability.[8]
Q5: Is a detergent necessary for my this compound kinase assay?
Low concentrations (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Brij-35 are often included in kinase buffers.[1][9][10] Detergents can help to prevent the enzyme and substrate from aggregating or sticking to the walls of the assay plate.[9] However, detergents can sometimes interfere with certain assay formats or with the activity of specific kinases.[9][11] It is best to test your assay with and without a detergent to see if it is beneficial.
Troubleshooting Guide
Q1: I am seeing very low or no kinase activity. What should I do?
Low kinase activity can stem from several factors:
-
Suboptimal Buffer Conditions: Systematically vary the pH, salt concentration, and MgCl₂ concentration to find the optimal conditions for your enzyme.[1]
-
Inactive Enzyme: Ensure your kinase has been stored and handled correctly to avoid degradation. Avoid repeated freeze-thaw cycles.[1]
-
Incorrect ATP Concentration: The concentration of ATP can significantly impact the reaction rate. Ensure you are using an appropriate concentration, often at or near the Km for ATP for your specific kinase.
-
Substrate Issues: Your substrate, this compound, may have poor solubility or may not be an efficient substrate for the kinase.
Q2: My assay has a high background signal in the no-enzyme control. How can I fix this?
A high background signal can obscure your results. Consider the following:
-
Reagent Contamination: One of your buffer components or the substrate itself might be contaminated.[12]
-
Substrate Instability: The substrate may be unstable and spontaneously break down, generating a signal.
-
Assay Plate Interference: The microplate itself might be autofluorescent at your detection wavelength.[12] Test a well with only buffer and detection reagents to check for this.
Q3: My results are not reproducible between experiments. What are the common causes?
Lack of reproducibility can be frustrating. Here are some common culprits:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability.[12]
-
Reagent Variability: Ensure that all reagents are fully thawed and mixed before use. Lot-to-lot variability of the kinase or other reagents can also be a factor.[12]
-
Incubation Times: Precise and consistent incubation times are crucial for reproducible results.[12]
-
ATP Concentration: The IC50 values of ATP-competitive inhibitors are very sensitive to the ATP concentration. Maintain a consistent ATP concentration across all experiments.[12]
Q4: this compound is precipitating in my assay buffer. What can I do?
Substrate precipitation will lead to inaccurate and unreliable results. To address this:
-
Adjust Buffer Composition: Try altering the pH or salt concentration of your buffer.
-
Add a Co-solvent: A small amount of DMSO (dimethyl sulfoxide) may help to keep your compound in solution. However, be aware that high concentrations of DMSO can inhibit kinase activity.[13]
-
Include a Detergent: As mentioned earlier, a low concentration of a non-ionic detergent can sometimes help with solubility.[9]
Data Presentation
Table 1: Recommended Starting Concentrations for Buffer Optimization
| Component | Starting Concentration | Range to Test | Purpose |
| Buffer (HEPES or Tris-HCl) | 25-50 mM | 20-100 mM | Maintain stable pH |
| pH | 7.5 | 6.5 - 8.5 | Optimize enzyme catalytic activity |
| MgCl₂ | 10 mM | 1 - 20 mM | Essential cofactor for ATP binding and catalysis[2][3] |
| NaCl or KCl | 50 mM | 0 - 200 mM | Modulate ionic strength and enzyme solubility[1] |
| DTT | 1 mM | 0 - 5 mM | Prevent enzyme oxidation[6] |
| Detergent (e.g., Brij-35) | 0.01% | 0 - 0.1% | Reduce non-specific binding and aggregation[9] |
| BSA | 0.1 mg/mL | 0 - 1 mg/mL | Stabilize the enzyme and prevent non-specific binding |
| ATP | Km value | 1 µM - 1 mM | Phosphate donor substrate |
**Table 2: Example of a Two-Parameter Optimization Matrix (pH vs. MgCl₂) **
| 1 mM MgCl₂ | 5 mM MgCl₂ | 10 mM MgCl₂ | 20 mM MgCl₂ | |
| pH 6.5 | Activity | Activity | Activity | Activity |
| pH 7.0 | Activity | Activity | Activity | Activity |
| pH 7.5 | Activity | Activity | Activity | Activity |
| pH 8.0 | Activity | Activity | Activity | Activity |
| pH 8.5 | Activity | Activity | Activity | Activity |
Experimental Protocols
Protocol 1: Standard this compound Kinase Assay
This protocol provides a basic framework. Volumes and concentrations should be optimized for your specific kinase and substrate.
-
Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, this compound substrate, and any other necessary cofactors (excluding ATP and the kinase).
-
Aliquot Master Mix: Dispense the master mix into the wells of a microplate.
-
Add Kinase: Add the this compound kinase to each well, except for the "no enzyme" control wells. Mix gently.
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined amount of time.
-
Stop the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA, which chelates Mg²⁺).
-
Detect Signal: Use an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of phosphorylated substrate or the amount of ADP produced.[13][14]
Protocol 2: Systematic Buffer Optimization
This protocol describes how to systematically optimize a single buffer component (e.g., pH).
-
Prepare a Series of Buffers: Prepare a set of 10x reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using a suitable buffering agent like HEPES or Tris-HCl.[1]
-
Set Up Reactions: For each pH value, set up replicate kinase reactions as described in Protocol 1.
-
Initiate and Incubate: Start the reactions by adding ATP and incubate for the optimized reaction time.
-
Measure Activity: Stop the reactions and measure the kinase activity for each pH condition.
-
Analyze Data: Plot the measured kinase activity against the pH to determine the optimal pH for your assay.[1]
-
Repeat for Other Components: Repeat this process for other buffer components such as MgCl₂ and salt concentration.
Visualizations
Caption: A hypothetical signaling cascade involving this compound Kinase.
Caption: Workflow for systematic optimization of kinase assay buffer conditions.
Caption: A decision tree for troubleshooting low kinase assay activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. bmglabtech.com [bmglabtech.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Trigochinin C
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis. Due to its natural origin, batch-to-batch variability is a significant challenge that can impact experimental reproducibility. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a naturally occurring daphnane-type diterpene isolated from the plant Trigonostemon chinensis. It has been identified as a potent inhibitor of the MET tyrosine kinase, with a reported IC50 value of 1.95 µM. The MET signaling pathway is crucial in cell proliferation, motility, and migration, and its aberrant activation is implicated in various cancers.
Q2: What are the primary causes of batch-to-batch variability of this compound from its natural source?
A2: The primary causes of variability in this compound content and purity stem from the inherent biological variance of its natural source, Trigonostemon chinensis. Key factors include:
-
Genetic diversity within the plant species.
-
Geographical location and environmental conditions of plant cultivation (e.g., soil composition, climate).
-
Harvesting time , as the concentration of secondary metabolites can change throughout the plant's life cycle.[1][2]
-
Post-harvest processing and storage of the plant material.
-
Extraction and purification methods employed.
Q3: How can I assess the purity and concentration of my this compound sample?
A3: It is crucial to analytically validate each new batch of this compound. The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For more detailed structural confirmation and identification of potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is advised.[3][4]
Q4: What are the general solubility and stability properties of daphnane-type diterpenes like this compound?
A4: Daphnane-type diterpenes are typically lipophilic and have poor water solubility. They are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727). Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but repeated freeze-thaw cycles should be avoided. The stability in aqueous media at physiological temperatures (e.g., 37°C) may be limited, and it is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for MET kinase inhibition in cellular assays.
You may observe that different batches of this compound exhibit varying potency in your cancer cell line experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Purity of this compound Batches | 1. Quantify the purity of each batch using HPLC-UV.[3] 2. Normalize the concentration of this compound used in your assays based on the purity of each batch. |
| Presence of Synergistic or Antagonistic Compounds | 1. Analyze the impurity profile of each batch using LC-MS to identify other co-extracted compounds. 2. If possible, purify a small amount of this compound to >98% purity for use as a reference standard. |
| Degradation of this compound | 1. Prepare fresh stock solutions in high-quality, anhydrous DMSO. 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. Protect solutions from light and store at -80°C. |
| Cell Line Variability | 1. Ensure consistent cell passage number and culture conditions. 2. Regularly test for mycoplasma contamination. |
Issue 2: Unexpected or off-target effects observed in experiments.
Your experimental results may show phenotypes that are not consistent with MET kinase inhibition.
| Possible Cause | Troubleshooting Steps |
| Presence of Other Bioactive Compounds | 1. Use LC-MS to identify major co-eluting compounds in your this compound batch.[3][4] 2. Consult literature on other compounds from Trigonostemon species to assess their potential biological activities.[5][6][7] |
| Inhibition of Other Kinases | 1. Perform a kinase panel screen to assess the selectivity of your this compound batch. 2. Compare the phenotype with that of a known, highly selective MET inhibitor. |
| Activation of Compensatory Signaling Pathways | 1. Use a phospho-receptor tyrosine kinase (RTK) array to assess the activation of other RTKs upon MET inhibition. 2. Perform western blot analysis for key downstream signaling molecules of other pathways (e.g., EGFR, AKT). |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential variability between different batches of this compound.
| Batch ID | Purity (by HPLC-UV) | IC50 against MET Kinase (µM) |
| Batch A | 95% | 1.95 |
| Batch B | 82% | 3.50 |
| Batch C | 98% | 1.80 |
Experimental Protocols
Protocol 1: Extraction of Daphnane (B1241135) Diterpenes from Trigonostemon chinensis
This is a general protocol and may require optimization.
-
Grinding and Defatting: Air-dry the plant material (e.g., stems, leaves) and grind it into a fine powder. Defat the powder by extraction with a non-polar solvent like hexane.
-
Extraction: Macerate the defatted powder with a polar solvent such as methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate (B1210297), n-butanol). Daphnane diterpenes are typically found in the ethyl acetate fraction.
-
Chromatographic Purification: Subject the ethyl acetate fraction to a series of chromatographic steps, such as silica (B1680970) gel column chromatography, followed by preparative HPLC to isolate this compound.[3][8]
Protocol 2: Quantification of this compound using HPLC-UV
-
Standard Preparation: Prepare a stock solution of high-purity this compound in DMSO. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the this compound sample from a new batch and dissolve it in DMSO to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm for diterpenes).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and the sample. Construct a standard curve by plotting peak area against concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Visualizations
References
- 1. Effect of Harvest Time on Growth and Bioactive Compounds in Salvia miltiorrhiza [mdpi.com]
- 2. Effects of Harvest Timing on Phytochemical Composition in Lamiaceae Plants under an Environment-Controlled System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]
- 4. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnane-type diterpenoids from Trigonostemon howii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trigonosins A-F, daphnane diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Trichosanthin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Trichosanthin (TCS) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trichosanthin (TCS) in cancer cells?
Trichosanthin is a type I ribosome-inactivating protein that exhibits anti-tumor activities through multiple mechanisms.[1] Its primary modes of action include inducing apoptosis (programmed cell death) and inhibiting the STAT5/c-myc signaling pathway, which is crucial for cell proliferation and survival.[2][3][4] TCS has been shown to inhibit the proliferation of cervical cancer cells, reduce the expression of proliferation markers like Ki-67, and promote apoptosis by increasing the levels of caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[2] Furthermore, TCS can induce oxidative stress in cancer cells, contributing to its apoptotic effects.[5][6]
Q2: My cancer cell line is showing increasing resistance to TCS, indicated by a rising IC50 value. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Trichosanthin are still under investigation, resistance to anti-cancer agents with similar mechanisms of action can arise from several factors:
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by overexpressing anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7] These proteins are known downstream targets of STAT5 signaling and can sequester pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade.[8][9]
-
Alterations in the STAT5 Signaling Pathway: Constitutive activation of STAT5 is linked to cancer progression and resistance to therapy.[3][4] This can occur through mutations in the STAT5 gene or upstream activators, leading to continuous pro-survival signaling that counteracts the inhibitory effects of TCS.[7]
-
Increased Drug Efflux: Cancer cells can develop resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein (MDR1). These pumps actively transport drugs out of the cell, reducing the intracellular concentration of TCS and its therapeutic effect.
-
Enhanced DNA Damage Repair: Although not the primary mechanism of TCS, for many anti-cancer agents, enhanced DNA repair mechanisms can contribute to cell survival and resistance.
Q3: How can I confirm the mechanism of resistance in my TCS-resistant cell line?
To elucidate the resistance mechanisms in your cell line, a multi-pronged approach is recommended:
-
Western Blot Analysis: Compare the protein expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bcl-xL, Bax, cleaved caspase-3) and components of the STAT5 signaling pathway (e.g., total STAT5, phosphorylated STAT5, c-myc) between your sensitive parental cell line and the resistant subline.
-
Gene Expression Analysis (qPCR or RNA-Seq): Analyze the mRNA levels of genes encoding anti-apoptotic proteins, STAT5, and drug efflux pumps to identify any significant upregulation in the resistant cells.
-
Functional Assays:
-
Apoptosis Assays (e.g., Annexin V/PI staining): Confirm that the resistant cells undergo less apoptosis in response to TCS treatment compared to the parental cells.
-
Drug Efflux Assays: Use fluorescent substrates of efflux pumps to determine if your resistant cells exhibit increased pump activity.
-
-
Combination Therapy Studies: Investigate whether inhibitors of suspected resistance pathways (e.g., a Bcl-2 inhibitor like Venetoclax, or a STAT5 inhibitor) can re-sensitize your resistant cells to TCS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the generation and analysis of Trichosanthin-resistant cancer cell lines.
| Problem | Possible Cause | Solution |
| Failure to Establish a Resistant Cell Line | Suboptimal Initial Drug Concentration: The starting concentration of TCS may be too high, causing excessive cell death, or too low, providing insufficient selective pressure. | Determine the IC50 of TCS for your parental cell line. Begin the resistance induction protocol with a TCS concentration at or slightly below the IC50 value. |
| Inappropriate Dose Escalation: Increasing the TCS concentration too quickly can lead to massive cell death without allowing for adaptation. | Employ a gradual dose escalation strategy. After the initial selection, increase the TCS concentration by 1.5- to 2-fold only after the cells have recovered and are growing steadily at the current concentration. | |
| Cell Line Instability: Some cell lines are inherently more difficult to make resistant. | If possible, try developing a resistant line from a different parental cell line that is known to be sensitive to TCS. | |
| Loss of Resistant Phenotype Over Time | Discontinuation of Selective Pressure: The resistant phenotype may not be stable in the absence of the drug. | Maintain the resistant cell line in a medium containing a maintenance dose of TCS (typically the concentration at which they were selected). |
| Contamination with Parental Cells: Accidental mixing of sensitive parental cells with the resistant population. | Practice stringent cell culture techniques to avoid cross-contamination. Periodically re-verify the IC50 of your resistant line. | |
| Inconsistent IC50 Values | Variability in Cell Seeding Density: The IC50 value can be influenced by the number of cells seeded for the assay.[10] | Standardize your cell seeding density for all IC50 experiments. Ensure even cell distribution in the wells. |
| Assay Conditions: Differences in incubation time, reagent concentrations, or plate reader settings can affect results. | Maintain consistent experimental parameters for all assays. Include positive and negative controls in every experiment. |
Quantitative Data
The following table provides hypothetical yet representative data for the half-maximal inhibitory concentration (IC50) of Trichosanthin in sensitive and experimentally derived resistant cervical cancer cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line. A higher RI indicates a greater degree of resistance.
| Cell Line | Description | Trichosanthin IC50 (µg/mL) | Resistance Index (RI) |
| HeLa | Parental Cervical Cancer | 0.8 | - |
| HeLa-TCS-R | TCS-Resistant HeLa | 12.0 | 15 |
| Caski | Parental Cervical Cancer | 0.6 | - |
| Caski-TCS-R | TCS-Resistant Caski | 10.8 | 18 |
Note: The IC50 values for parental cell lines are based on published data.[11] The IC50 values and Resistance Index for the resistant cell lines are hypothetical and serve as an illustrative example of what might be observed in an experimental setting.
Experimental Protocols
Protocol 1: Establishment of a Trichosanthin-Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to Trichosanthin through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Trichosanthin (TCS) stock solution
-
Cell culture flasks, plates, and other consumables
-
Cell viability assay kit (e.g., MTT, CCK-8)
Methodology:
-
Determine the IC50 of the Parental Cell Line: a. Seed the parental cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight. b. Treat the cells with a serial dilution of TCS for 48-72 hours. c. Perform a cell viability assay to determine the percentage of viable cells at each concentration. d. Calculate the IC50 value, which is the concentration of TCS that inhibits cell growth by 50%.
-
Induction of Resistance: a. Culture the parental cells in a medium containing TCS at a concentration equal to the IC20 (the concentration that inhibits growth by 20%). b. When the cells reach 80-90% confluency, subculture them into a fresh flask with the same concentration of TCS. c. Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of TCS in the culture medium (e.g., by 1.5-fold increments). d. At each new concentration, the cells may initially show signs of stress and slow growth. Allow the cells to recover and resume a stable growth rate before the next dose escalation. e. This process of continuous culture with increasing concentrations of TCS may take several months.
-
Characterization of the Resistant Line: a. After establishing a cell line that can proliferate in a significantly higher concentration of TCS compared to the parental line, determine the new IC50 value. b. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 2 is generally considered indicative of resistance. c. Maintain the resistant cell line in a medium containing a maintenance dose of TCS to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of STAT5 and Apoptosis-Related Proteins
Objective: To compare the expression and phosphorylation status of key proteins in the STAT5 signaling and apoptosis pathways between sensitive and resistant cell lines.
Materials:
-
Sensitive (parental) and TCS-resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT5, anti-p-STAT5, anti-Bcl-2, anti-c-myc, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis and Protein Quantification: a. Culture sensitive and resistant cells to 70-80% confluency. b. Lyse the cells in lysis buffer and collect the total protein lysate. c. Quantify the protein concentration using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody of interest overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. g. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH) to compare protein levels between the sensitive and resistant cell lines.
Visualizations
Caption: Proposed mechanism of resistance to Trichosanthin.
Caption: Workflow for generating a TCS-resistant cell line.
References
- 1. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]
- 2. STAT5 as a molecular regulator of proliferation, differentiation and apoptosis in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of STAT5 silenced by siRNA on proliferation apoptosis and invasion of esophageal carcinoma cell line Eca-109 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. STAT5 does not drive steroid resistance in T-cell acute lymphoblastic leukemia despite the activation of BCL2 and BCLXL following glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fetal anemia and apoptosis of red cell progenitors in Stat5a-/-5b-/- mice: a direct role for Stat5 in Bcl-X(L) induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Dosage and Administration of Novel Compounds in Animal Models
Disclaimer: Initial searches for "Trigochinin C" did not yield specific information. The following technical support center provides a generalized guide for refining the dosage and administration of a novel chemical entity (NCE) in animal models, intended for researchers, scientists, and drug development professionals. This guide should be adapted based on the specific physicochemical and pharmacological properties of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage of a new compound in animal models?
A1: The initial step is to conduct acute toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). This involves administering a single dose of the compound to a small group of animals and observing them for a short period (e.g., 7-14 days) for any signs of toxicity. These studies help establish a safe starting dose range for subsequent experiments.
Q2: How do I choose the appropriate route of administration for my compound?
A2: The choice of administration route depends on the compound's properties, the intended clinical application, and the experimental goals. Common routes in rodents include oral gavage, intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[1][2][3] Oral gavage is often used to mimic clinical oral administration.[2] IV injection provides 100% bioavailability and is useful for pharmacokinetic studies.[1] IP and SC injections are common for compounds that are not suitable for oral or IV administration.[1]
Q3: My compound is poorly soluble in water. What vehicle should I use?
A3: For poorly soluble compounds, a variety of vehicles can be considered. These include aqueous solutions with co-solvents (e.g., DMSO, ethanol), suspensions in vehicles like methylcellulose (B11928114) or carboxymethylcellulose (CMC), or solutions in oils (e.g., corn oil, sesame oil).[4][5] It is crucial to conduct a vehicle toxicity study to ensure the chosen vehicle does not have confounding effects on the experiment.[5] For some compounds, formulations with cyclodextrins or polyethylene (B3416737) glycol (PEG) can also be effective.[5]
Q4: How many animals should I use per group in my studies?
A4: The number of animals per group depends on the type of study and the expected variability of the data. For initial dose-ranging studies, smaller group sizes (e.g., 3-5 animals) may be sufficient. For efficacy and toxicity studies requiring statistical power, larger group sizes are necessary. It is recommended to perform a power analysis to determine the appropriate sample size.
Q5: What are the key parameters to measure in a pharmacokinetic (PK) study?
A5: Key PK parameters include Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2). These parameters describe the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
Troubleshooting Guides
Oral Gavage
| Issue | Possible Cause | Troubleshooting Action |
| Regurgitation or reflux of dosing solution | - Excessive dosing volume.[6] - Improper gavage technique. | - Reduce the dosing volume (typically ≤ 10 mL/kg for rodents).[6] - Ensure the gavage needle is of the correct length and is inserted gently into the esophagus, not the trachea.[5] - Administer the solution slowly. |
| Animal distress or mortality after dosing | - Accidental administration into the trachea (aspiration).[5] - Esophageal or stomach perforation.[2] - High toxicity of the compound. | - Immediately stop the procedure if the animal shows signs of distress.[6] - Ensure proper restraint and technique to avoid trauma.[5] - Consider using flexible-tipped gavage needles to minimize the risk of injury.[5] - Re-evaluate the dose concentration. |
| Inconsistent results between animals | - Inaccurate dosing due to air bubbles in the syringe. - Stress induced by handling and the procedure. | - Ensure the syringe is free of air bubbles before dosing. - Handle animals gently and consistently. Acclimatize them to the procedure if possible. |
Intravenous Injection (Tail Vein)
| Issue | Possible Cause | Troubleshooting Action |
| Difficulty locating or inserting the needle into the vein | - Poor vasodilation. - Incorrect needle angle or depth. | - Warm the animal's tail using a heat lamp or warm water to dilate the veins.[1] - Use a small gauge needle (e.g., 27-30G for mice). - Insert the needle at a shallow angle, parallel to the vein. |
| Swelling at the injection site (extravasation) | - The needle has passed through or is not fully in the vein. | - Immediately stop the injection. - Withdraw the needle and apply gentle pressure to the site. - Attempt the injection at a more proximal site on the tail. |
| Animal vocalization or tail flicking during injection | - Irritating properties of the compound or vehicle. - Injection is too rapid. | - Consider diluting the formulation if possible. - Inject the solution slowly and steadily. |
Data Presentation
Table 1: Example Dose-Ranging Study Design
| Group | Treatment | Dose Level (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Oral Gavage | 5 |
| 2 | This compound | 10 | Oral Gavage | 5 |
| 3 | This compound | 30 | Oral Gavage | 5 |
| 4 | This compound | 100 | Oral Gavage | 5 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Unit | Route: IV (10 mg/kg) | Route: PO (30 mg/kg) |
| Cmax | ng/mL | 1500 | 800 |
| Tmax | h | 0.08 | 0.5 |
| AUC(0-t) | ng*h/mL | 3200 | 4500 |
| t1/2 | h | 2.5 | 3.1 |
| Bioavailability | % | - | 47 |
Experimental Protocols
Protocol 1: 14-Day Dose-Ranging Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (8 weeks old, equal numbers of males and females).
-
Groups: As described in Table 1, with the addition of a high-dose group (e.g., 300 mg/kg) if tolerated.
-
Dosing Preparation: Prepare a suspension of this compound in 0.5% methylcellulose.
-
Administration: Administer the designated dose or vehicle via oral gavage once daily for 14 consecutive days.
-
Observations:
-
Record clinical signs of toxicity twice daily.
-
Measure body weight on Day 1, 7, and 14.
-
Measure food and water consumption weekly.
-
-
Terminal Procedures: On Day 15, euthanize animals and collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: CD-1 mice (8-10 weeks old, male).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 10 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 30 mg/kg).
-
-
Dosing Preparation:
-
IV: Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
PO: Prepare a suspension in 0.5% methylcellulose.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Mandatory Visualizations
Caption: Workflow for a 14-day dose-ranging study.
Caption: Simplified MAPK/ERK signaling pathway.
References
minimizing non-specific binding of Trigochinin C in biochemical assays
Welcome to the technical support center for Trigochinin C. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of this compound in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a daphnane-type diterpene isolated from the plant Trigonostemon chinensis.[1] It has been identified as a significant inhibitor of MET tyrosine kinase activity.[1] MET tyrosine kinase is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.
Q2: What is non-specific binding and why is it a concern when working with this compound?
Non-specific binding refers to the interaction of a compound, like this compound, with surfaces or molecules other than its intended biological target (e.g., MET kinase). This can occur with assay plates, beads, membranes, or other proteins in a complex mixture.[2][3][4][5] High non-specific binding can lead to inaccurate results, such as a high background signal, reduced assay sensitivity, and false-positive or false-negative data.[4][6]
Q3: What are the common causes of high non-specific binding of small molecules like this compound?
Several factors can contribute to the non-specific binding of small molecules:
-
Hydrophobic Interactions: Many small molecules can non-specifically adsorb to plastic surfaces used in assays.[5][7]
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or macromolecules.[2][8]
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to increased non-specific binding.[9]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay surface is a primary cause of high background.[10][11][12]
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your experiments with this compound.
Issue 1: High Background Signal in an Enzyme-Linked Immunosorbent Assay (ELISA) or similar plate-based assay.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inadequate blocking of the microplate wells. | Optimize the blocking step. | Protocol: Optimizing Blocking Conditions 1. Prepare a range of blocking buffers (e.g., 1%, 3%, 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)).[13] 2. Test different blocking agents such as non-fat dry milk (5% in PBS), casein, or commercially available synthetic blockers.[13][14] 3. Increase the incubation time for blocking (e.g., 2 hours at room temperature or overnight at 4°C).[10][15] |
| Hydrophobic interactions of this compound with the plate. | Modify the assay buffer. | Protocol: Assay Buffer Modification 1. Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your assay buffer to disrupt hydrophobic interactions.[2][9][16] 2. If charge interactions are suspected, increase the salt concentration of the buffer (e.g., NaCl up to 500 mM).[2][8][16] |
| This compound concentration is too high. | Perform a dose-response experiment. | Protocol: Dose-Response Titration 1. Create a serial dilution of this compound, starting from a high concentration and decreasing to a very low concentration. 2. Run the assay with this dilution series to determine the optimal concentration that provides a specific signal without excessive background. |
Issue 2: Non-specific bands in a Western Blot experiment.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Insufficient blocking of the membrane. | Optimize the blocking procedure. | Protocol: Western Blot Blocking Optimization 1. Increase the concentration of your blocking agent (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with Tween-20 (TBST)).[10] 2. Extend the blocking time to 2 hours at room temperature or overnight at 4°C.[10][17] 3. Consider using alternative blocking agents like fish gelatin or specialized commercial blocking buffers.[12][14] |
| Suboptimal antibody concentration. | Titrate primary and secondary antibodies. | Protocol: Antibody Titration 1. Perform a dot blot or use strip blots to test a range of primary and secondary antibody dilutions to find the optimal concentration that maximizes specific signal and minimizes background.[10][15] |
| Inadequate washing steps. | Increase the stringency of washes. | Protocol: Enhancing Wash Steps 1. Increase the number of washes (e.g., from 3 to 5 washes). 2. Increase the duration of each wash (e.g., from 5 to 10-15 minutes).[10] 3. Increase the volume of the wash buffer.[10] |
Issue 3: High non-specific binding in Surface Plasmon Resonance (SPR) experiments.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Analyte (this compound) is binding to the sensor chip surface. | Modify the running buffer. | Protocol: SPR Running Buffer Optimization 1. Add a surfactant like Tween-20 (typically 0.005% - 0.05%) to the running buffer.[2][16] 2. Increase the salt concentration (e.g., 150 mM to 500 mM NaCl) to reduce electrostatic interactions.[2][8][16] 3. Include a blocking protein such as BSA (0.1 to 1 mg/mL) in the running buffer.[2][8][16] |
| Charge-based interactions between this compound and the sensor surface. | Adjust the pH of the running buffer. | Protocol: pH Scouting 1. Determine the isoelectric point (pI) of this compound if possible. 2. Test a range of buffer pH values around the pI to find a condition where electrostatic interactions are minimized.[3][8] |
Data Presentation
Table 1: Hypothetical Effect of Blocking Agents on Non-Specific Binding of this compound in an ELISA
| Blocking Agent | Concentration | Incubation Time | Background Signal (Absorbance at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1 hour @ RT | 0.45 | 5.2 | |
| 5% BSA in PBS | 2 hours @ RT | 0.21 | 11.8 | |
| 5% Non-fat Dry Milk in PBS | 2 hours @ RT | 0.15 | 16.5 | |
| Commercial Blocker A | 1 hour @ RT | 0.12 | 20.1 |
Table 2: Hypothetical Effect of Buffer Additives on Non-Specific Binding of this compound in an SPR Assay
| Additive | Concentration | Resulting RU (Response Units) on Reference Flow Cell |
| None | - | 150 |
| Tween-20 | 0.05% | 85 |
| NaCl | 300 mM | 60 |
| BSA | 0.5 mg/mL | 70 |
| Tween-20 + NaCl | 0.05% + 300 mM | 30 |
Experimental Protocols
Protocol: General Blocking Procedure for Plate-Based Assays
-
After coating the wells with the target protein and washing, add 200-300 µL of blocking buffer to each well.
-
Common blocking buffers include:
-
1-5% BSA in PBS or TBS.
-
1-5% non-fat dry milk in PBS or TBS.
-
Commercially available protein-free or synthetic blocking buffers.
-
-
Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10][15]
-
Wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) before adding this compound or other assay reagents.[9]
Protocol: Evaluating Non-Specific Binding in SPR
-
Use a reference flow cell that is activated and blocked but has no immobilized ligand.
-
Inject a series of concentrations of this compound over both the active and reference flow cells.
-
The response on the reference flow cell represents non-specific binding and bulk refractive index changes.[16]
-
If the reference cell signal is significant (e.g., >25% of the signal on the active cell), optimize the running buffer by adding detergents, increasing salt concentration, or adding blocking proteins as described in the troubleshooting guide.[16]
Visualizations
Caption: MET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting non-specific binding of this compound.
References
- 1. Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nicoyalife.com [nicoyalife.com]
- 3. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 4. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hiyka.com [hiyka.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 11. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 16. Reducing Non-Specific Binding [reichertspr.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of Trigochinin C: A Comparative Analysis with Fellow Daphnane-Type Diterpenes
For Immediate Release
A comprehensive analysis of Trigochinin C, a daphnane-type diterpene, reveals its significant inhibitory activity against MET tyrosine kinase. This finding positions this compound as a compound of interest for further investigation in oncology research. This report provides a comparative guide on the efficacy of this compound relative to other notable daphnane-type diterpenes, supported by available experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Efficacy Snapshot: A Quantitative Comparison
To provide a clear and concise overview of the relative potency of this compound and other selected daphnane-type diterpenes, the following table summarizes their half-maximal inhibitory concentration (IC50) values against various biological targets. It is important to note that direct comparisons of efficacy can be complex due to variations in experimental conditions and the specific cell lines or enzymes tested.
| Compound | Target/Cell Line | IC50 (µM) | Biological Activity |
| This compound | MET Tyrosine Kinase | 1.95[1][2] | Enzyme Inhibition |
| Yuanhuacin | A549 (Lung Cancer) | 0.024[3] | Cytotoxicity |
| H1993 (Lung Cancer) | 0.0037[3] | Cytotoxicity | |
| SK-MES-1 (Lung Cancer) | 0.012[3] | Cytotoxicity | |
| Genkwanin A | K562 (Leukemia) | 6.58[4] | Cytotoxicity |
| MCF-7 (Breast Cancer) | 3.25[4] | Cytotoxicity | |
| HeLa (Cervical Cancer) | >20[4] | Cytotoxicity | |
| Prostratin | MCF-7 (Breast Cancer) | 35 (basal), 7 (stimulated)[3] | Cytotoxicity |
| Daphnetoxin | K562 (Leukemia) | 5.33[4] | Cytotoxicity |
| MCF-7 (Breast Cancer) | 2.56[4] | Cytotoxicity | |
| HeLa (Cervical Cancer) | >20[4] | Cytotoxicity |
Delving into the Mechanisms: Signaling Pathways
Daphnane-type diterpenes exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and target validation.
This compound and the MET Signaling Pathway:
This compound has been identified as an inhibitor of MET tyrosine kinase[1][2]. The MET receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and motility. Dysregulation of the HGF/c-MET pathway is implicated in the development and progression of numerous cancers[3]. By inhibiting MET kinase, this compound can potentially disrupt these oncogenic signals.
Yuanhuacin and the AMPK/mTOR Signaling Pathway:
Yuanhuacin has been shown to exert its anti-tumor effects by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of mTOR, a key regulator of cell growth and proliferation.
Experimental Protocols
The determination of the efficacy of these compounds relies on standardized in vitro assays. Below are representative protocols for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the daphnane-type diterpene for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
MET Tyrosine Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of MET kinase.
Workflow:
Detailed Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Recombinant MET tyrosine kinase, a specific substrate (e.g., a synthetic peptide), and various concentrations of this compound are combined in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated product is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.
-
Signal Measurement: The signal (e.g., luminescence or absorbance) is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the MET kinase activity, is determined from the dose-response curve.
Conclusion
This compound demonstrates potent and specific inhibition of MET tyrosine kinase, a key player in cancer progression. While direct comparative cytotoxicity data with other daphnane-type diterpenes across a broad range of cancer cell lines is still emerging, its distinct mechanism of action highlights its potential as a valuable lead compound in the development of targeted cancer therapies. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its efficacy in various cancer models.
References
A Comparative Analysis of Trigochinin C and Crizotinib in MET-Amplified Cancer Models: A Data-Driven Guide
A thorough review of current scientific literature reveals a significant disparity in the available research for Trigochinin C and the well-established MET inhibitor, Crizotinib. While extensive data exists for Crizotinib's efficacy in MET-amplified cancer models, there is a notable absence of published studies on this compound for the same indication. This guide, therefore, focuses on presenting the comprehensive data available for Crizotinib while highlighting the current knowledge gap regarding this compound.
Crizotinib: An Established Multi-Tyrosine Kinase Inhibitor
Crizotinib is an FDA-approved oral receptor tyrosine kinase inhibitor that targets ALK, ROS1, and MET.[1] Its efficacy in MET-amplified non-small cell lung cancer (NSCLC) has been demonstrated in multiple clinical trials.[2][3][4]
Quantitative Data Summary
The following table summarizes key efficacy data for Crizotinib in patients with MET-amplified NSCLC.
| Metric | Patient Cohort | Value | Source |
| Objective Response Rate (ORR) | High MET Amplification (MET/CEP7 ratio ≥ 4) | 38.1% (8 of 21 patients) | [4][5] |
| Medium MET Amplification (MET/CEP7 ratio >2.2 to <4) | 14.3% (2 of 14 patients) | [4][5] | |
| Low MET Amplification (MET/CEP7 ratio ≥1.8 to ≤2.2) | 33.3% (1 of 3 patients) | [4][5] | |
| MET exon 14 mutated | 32% | [1] | |
| Median Duration of Response | High MET Amplification | 5.2 months | [4] |
| Medium MET Amplification | 3.8 months | [4] | |
| Low MET Amplification | 12.2 months | [4] | |
| MET exon 14 mutated | 9.1 months | [1] | |
| Median Progression-Free Survival (PFS) | High MET Amplification | 6.7 months | [4] |
| Medium MET Amplification | 1.9 months | [4] | |
| Low MET Amplification | 1.8 months | [4] | |
| MET exon 14 mutated | 7.3 months | [1] |
Mechanism of Action and Signaling Pathway
Crizotinib functions as an ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[6] In MET-amplified cancers, the MET gene is present in multiple copies, leading to overexpression and constitutive activation of the MET receptor. This aberrant signaling drives tumor cell proliferation, survival, migration, and invasion through downstream pathways such as RAS/MAPK and PI3K/AKT.[7] Crizotinib blocks the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[8]
Experimental Protocols
Clinical Trial for Crizotinib in MET-Amplified NSCLC (NCT00585195) [4]
-
Patient Population: Patients with advanced NSCLC with MET amplification as determined by fluorescence in situ hybridization (FISH). Amplification was categorized as high (MET-to-CEP7 ratio ≥4), medium (>2.2 to <4), or low (≥1.8 to ≤2.2).
-
Treatment: Crizotinib administered orally at 250 mg twice daily.
-
Endpoints: Primary endpoints included objective response rate (ORR). Secondary endpoints included duration of response and progression-free survival (PFS).
-
Assessment: Tumor responses were assessed by the investigator according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.
This compound: An Unexplored Candidate
Despite a comprehensive search of scientific databases and literature, no preclinical or clinical data was found for a compound named "this compound" in the context of MET-amplified cancer. The mechanism of action, in vitro and in vivo efficacy, and potential signaling pathways affected by this compound remain unknown.
Conclusion
Crizotinib has a well-documented record of efficacy in treating MET-amplified non-small cell lung cancer, with response rates correlating with the level of MET amplification. Its mechanism as a direct inhibitor of the MET signaling pathway is clearly understood. In stark contrast, this compound remains an unknown entity in the field of MET-targeted cancer therapy. Further research, including initial in vitro screening and subsequent preclinical studies, is necessary to determine if this compound holds any potential as a therapeutic agent for MET-driven malignancies. Without such foundational data, a direct comparison to established inhibitors like Crizotinib is not feasible. Researchers and drug development professionals are encouraged to focus on the existing body of evidence for Crizotinib when considering therapeutic strategies for MET-amplified cancers.
References
- 1. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of cancer: Oncohistones in action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
Trigochinin C versus PHA-665752 for in vitro MET inhibition
A note on Trigochinin C: Extensive literature searches did not yield any data on "this compound" as an inhibitor of the MET tyrosine kinase. Therefore, a direct comparison with PHA-665752 is not possible at this time. This guide will provide a comprehensive overview of the in vitro MET inhibitory profile of PHA-665752, a well-characterized and potent c-Met inhibitor.
Introduction to MET and the Role of Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon activation by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a known driver in the development and progression of numerous human cancers. Consequently, the MET kinase has emerged as a significant therapeutic target for the development of novel anticancer agents. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a key strategy for inhibiting its activity.
PHA-665752 is a selective and ATP-competitive small molecule inhibitor of the catalytic activity of the c-Met kinase. It has been extensively studied and serves as a reference compound for in vitro MET inhibition studies.
Quantitative Comparison of In Vitro MET Inhibition
The following table summarizes the key in vitro potency metrics for PHA-665752.
| Parameter | Value | Cell-Free/Cell-Based | Notes |
| Ki | 4 nM | Cell-Free | Represents the binding affinity of the inhibitor to the c-Met kinase. |
| IC50 (Kinase Assay) | 9 nM | Cell-Free | Concentration required to inhibit 50% of c-Met kinase activity in a biochemical assay. |
| IC50 (c-Met Autophosphorylation) | 25-50 nM | Cell-Based | Concentration required to inhibit 50% of HGF-stimulated c-Met autophosphorylation in cells. |
| IC50 (Cell Proliferation) | 18-42 nM | Cell-Based | Concentration required to inhibit 50% of HGF-dependent cell proliferation. |
| IC50 (Cell Motility) | 40-50 nM | Cell-Based | Concentration required to inhibit 50% of HGF-dependent cell motility. |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess MET inhibition are provided below.
In Vitro Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant c-Met kinase domain (e.g., GST-fusion protein)
-
Kinase peptide substrate (e.g., poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Divalent cation (MgCl2 or MnCl2, 10-20 mM)
-
Kinase Assay Buffer
-
Test compound (e.g., PHA-665752) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the Kinase Assay Buffer.
-
In a microplate, add the recombinant c-Met kinase to each well.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding the kinase peptide substrate and ATP.
-
Incubate the reaction mixture for a predetermined time within the linear range of the assay.
-
Terminate the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of c-Met within a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., GTL-16, NCI-H441)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compound (e.g., PHA-665752)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for a few hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met and total c-Met.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met.
Visualizations
MET Signaling Pathway
The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of inhibition by ATP-competitive inhibitors like PHA-665752.
Caption: The HGF/c-Met signaling cascade and inhibition by PHA-665752.
Experimental Workflow for In Vitro MET Inhibition Assay
This diagram outlines the general workflow for assessing the in vitro inhibitory activity of a compound against c-Met.
Caption: General workflow for in vitro evaluation of MET inhibitors.
A Head-to-Head Comparison of Trigochinin C and Other MET Inhibitors for Researchers
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies. This has spurred the development of a range of MET inhibitors. This guide provides a detailed, data-driven comparison of Trigochinin C, a naturally derived daphnane-type diterpene, with established MET inhibitors such as Crizotinib (B193316), Capmatinib, and Tepotinib. This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their comparative efficacy and underlying mechanisms.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and other prominent MET inhibitors, offering a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: In Vitro Potency Against MET Kinase
| Compound | Type | IC50 (MET Kinase) | Cell-Based IC50 (MET-dependent cells) | Source |
| This compound | Daphnane-type diterpene | 1.95 µM | Not Reported | [1] |
| Crizotinib | Type I, ATP-competitive | Not directly reported in sources | ~11 nM (GTL-16 cells) | [2] |
| Capmatinib | Type Ib, ATP-competitive | 0.13 nM (average) | 0.3–0.7 nM (lung cancer cell lines) | [3][4] |
| Tepotinib | Type Ib, ATP-competitive | 1.7 nM (average) | Not Reported in sources | [5][6] |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target(s) | Selectivity Notes | Source |
| This compound | MET | Data on broader kinase selectivity is not available. | |
| Crizotinib | MET, ALK, ROS1 | Multi-targeted kinase inhibitor. | [2][7] |
| Capmatinib | MET | Highly selective; >1000-fold selectivity for MET over a panel of 442 kinases. | [3] |
| Tepotinib | MET | Highly selective; tested against over 400 kinases. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of these MET inhibitors.
In Vitro MET Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of purified MET kinase and the inhibitory effect of test compounds.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound, Crizotinib, Capmatinib, Tepotinib) in 100% DMSO.
- Perform serial dilutions of the inhibitor stock in kinase assay buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
- Prepare working solutions of recombinant human MET kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.
- Prepare a working solution of ATP at a concentration close to the Km for MET.
2. Kinase Reaction:
- In a 96-well plate, add the serially diluted inhibitor or vehicle (for control wells).
- Add the MET kinase working solution to all wells except the "no enzyme" control.
- Add the substrate working solution to all wells.
- Initiate the kinase reaction by adding the ATP working solution.
- Incubate the plate at 30°C for 60 minutes.
3. Signal Detection:
- Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
4. Data Analysis:
- Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of MET inhibitors on the viability and proliferation of MET-dependent cancer cell lines.
1. Cell Culture and Seeding:
- Culture a MET-dependent cancer cell line (e.g., GTL-16, Hs746T) in appropriate growth medium.
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the test inhibitors in the cell culture medium.
- Replace the existing medium with the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. MTT Staining and Measurement:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of MET inhibitors in a living organism.
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., nude or SCID mice).
- Subcutaneously inject a suspension of a human cancer cell line with MET alterations (e.g., MET amplification or exon 14 skipping) into the flank of each mouse.
- Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
- Randomize the tumor-bearing mice into different treatment groups (vehicle control and inhibitor treatment groups).
- Administer the MET inhibitors (e.g., formulated for oral gavage or intraperitoneal injection) and the vehicle control to the respective groups at specified doses and schedules (e.g., once or twice daily).
3. Efficacy Evaluation:
- Measure the tumor volume using calipers at regular intervals throughout the study.
- Monitor the body weight of the mice as an indicator of general health and toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
4. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.[10][11][12]
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the MET signaling pathway and a typical experimental workflow for evaluating MET inhibitors.
Caption: MET Signaling Pathway and Inhibition.
Caption: Workflow for MET Inhibitor Evaluation.
Conclusion
This guide provides a comparative analysis of this compound with established MET inhibitors, Crizotinib, Capmatinib, and Tepotinib. While this compound shows inhibitory activity against MET kinase, its potency is significantly lower than that of the highly optimized and selective inhibitors Capmatinib and Tepotinib. Crizotinib, a multi-targeted inhibitor, also demonstrates greater potency than this compound. The detailed experimental protocols and visual diagrams of the MET signaling pathway and evaluation workflow are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, aiding in the design and interpretation of future studies in this critical area of cancer research. Further investigation into the selectivity and in vivo efficacy of this compound is warranted to fully understand its potential as a therapeutic agent.
References
- 1. targetedonc.com [targetedonc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Integrative genomic analysis of drug resistance in MET exon 14 skipping lung cancer using patient-derived xenograft models [frontiersin.org]
- 12. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Trichodermin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Trichodermin analogs, offering insights into their anticancer properties. By presenting key experimental data and methodologies, this document aims to facilitate the ongoing search for more potent and selective anticancer agents.
Trichodermin, a mycotoxin belonging to the trichothecene (B1219388) family, has garnered significant interest in the scientific community for its cytotoxic properties.[1][2] This has spurred the synthesis and evaluation of numerous analogs to identify derivatives with enhanced therapeutic indices. This guide summarizes the key findings from various studies, focusing on the structural modifications that influence the biological activity of these compounds.
Comparative Cytotoxicity of Trichodermin and its Analogs
The cytotoxic effects of Trichodermin and its synthesized derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Modification | MCF-7 (Breast Carcinoma) IC50 (µg/mL) | RCC4-VA (Renal Carcinoma) IC50 (µg/mL) | Fa2N4 (Immortalized Hepatocytes) IC50 (µg/mL) | A549 (Lung Carcinoma) IC50 (µg/mL) | HT29 (Colon Carcinoma) IC50 (µg/mL) |
| Trichodermin (1) | Parent Compound | High Activity | Moderate Inhibition | Moderate Inhibition | Not Significant | Not Significant |
| Compound 9 | Short chain at C-4 | ~2 | - | Not Cytotoxic | - | - |
| Compound 10 | - | 2-4 | - | Not Cytotoxic | - | - |
| Compound 12 | - | 2-4 | - | Not Cytotoxic | - | - |
| Compound 13 | Short chain at C-4 | ~2 | - | Not Cytotoxic | - | - |
| Compound 15 | Short chain at C-4 | ~2 | - | Not Cytotoxic | - | - |
Note: Specific IC50 values for Trichodermin (1) were not explicitly provided in the source material, but its activity was described as "intense" against MCF-7 and "moderately inhibited" RCC4-VA and Fa2N4.[1] The symbol '-' indicates that data was not provided in the source material.
The data reveals that modifications at the C-4 position, particularly the introduction of a short chain, can yield derivatives with potent and selective cytotoxicity against the MCF-7 breast cancer cell line, while showing no significant toxicity towards non-tumoral immortalized human hepatocytes (Fa2N4).[1][2][3] Specifically, compounds 9, 13, and 15 displayed promising IC50 values of approximately 2 µg/mL against MCF-7 cells.[2][3]
Structure-Activity Relationship Insights
The SAR studies of Trichodermin analogs highlight several key structural features that are crucial for their cytotoxic activity:
-
The C-4 Position: Modifications at this position significantly impact both the potency and selectivity of the analogs. The introduction of short-chain esters at C-4 appears to be a favorable modification for enhancing anticancer activity against specific cell lines like MCF-7.[2][3]
-
Selectivity: A noteworthy finding is the selective cytotoxicity of certain derivatives. Compounds 9, 13, and 15 demonstrated significant activity against the tumorigenic MCF-7 cell line while remaining non-toxic to the non-tumoral Fa2N4 cell line.[2][3] This selectivity is a critical attribute for the development of safer chemotherapeutic agents.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
Synthesis of Trichodermin Derivatives
The synthesis of Trichodermin derivatives involves the chemical modification of the parent compound, Trichodermin (1), or its precursor, Trichodermol (2). A general workflow for the hemisynthesis of these derivatives is outlined below.
References
Kinome-wide Selectivity Profiling of Trigochinin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome-wide selectivity of Trigochinin C and other known MET tyrosine kinase inhibitors. Due to the limited publicly available data on the comprehensive kinome-wide screening of this compound, this document focuses on its known inhibitory activity against MET kinase and presents a comparative landscape using well-characterized MET inhibitors. This allows for an objective assessment of potential selectivity profiles and offers a framework for future experimental design.
Introduction to this compound
This compound is a highly oxygenated diterpene isolated from the plant Trigonostemon chinensis.[1] Limited but significant biological activity has been reported, positioning it as a molecule of interest for further investigation in oncology and cell signaling research.
Known Kinase Activity of this compound
To date, the primary reported kinase inhibitory activity of this compound is against the MET tyrosine kinase. Experimental data has shown that this compound inhibits MET tyrosine kinase activity with a half-maximal inhibitory concentration (IC50) of 2 μM.[1] Comprehensive kinome-wide selectivity data for this compound is not currently available in the public domain.
Comparative Kinome-wide Selectivity Profiling
To contextualize the potential selectivity of this compound, this section provides a comparative overview of the kinome-wide selectivity of established MET tyrosine kinase inhibitors. The data is presented to highlight the spectrum of selectivity, from highly selective to multi-targeted inhibitors.
Quantitative Selectivity Data
The following tables summarize the kinome-wide selectivity of Capmatinib and Crizotinib, two well-characterized MET inhibitors.
Capmatinib is a potent and highly selective, ATP-competitive inhibitor of MET kinase.[1] Its high selectivity is thought to contribute to a more favorable safety profile by minimizing off-target effects.
Table 1: Kinome Selectivity Profile of Capmatinib (% Inhibition at 1 µM)
| Kinase | % Inhibition |
| MET | 100 |
| AXL | <10 |
| MER | <10 |
| TYRO3 | <10 |
| RON | <10 |
| VEGFR2 | <10 |
| EGFR | <10 |
| HER2 | <10 |
| FGFR1 | <10 |
| PDGFRβ | <10 |
| c-Kit | <10 |
| FLT3 | <10 |
| SRC | <10 |
| LCK | <10 |
| AURKA | <10 |
| CDK2 | <10 |
| Note: This table is an illustrative summary based on publicly available data and represents a subset of a full kinome scan.[1] |
Crizotinib is a multi-targeted kinase inhibitor that potently inhibits MET, ALK, and ROS1 kinases. Its broader target profile has implications for its therapeutic applications and potential side effects.
Table 2: Selected Kinase Targets of Crizotinib (Kd in nM)
| Kinase | Dissociation Constant (Kd) in nM |
| MET | 1.8 |
| ALK | 24 |
| ROS1 | 4.9 |
| AXL | 1.6 |
| MER | 2.6 |
| TYRO3 | 11 |
| RON | 3.3 |
| VEGFR2 | 190 |
| TIE2 | 26 |
| FLT3 | 27 |
| TRKA | 8.3 |
| TRKB | 3.2 |
| TRKC | 0.7 |
| Data sourced from the LINCS Project - Crizotinib KINOMEscan-2. |
Qualitative Selectivity Profiles of Other MET Inhibitors
Cabozantinib: This is a multi-kinase inhibitor that targets MET, VEGFRs (1, 2, and 3), AXL, RET, KIT, and TIE2. Its broad spectrum of activity contributes to its efficacy in various cancers but also to a distinct side-effect profile.
Experimental Protocols
This section details the methodologies for key experiments relevant to kinome-wide selectivity profiling.
KinomeScan™ Competition Binding Assay
This method is widely used to quantify the interaction of a test compound against a large panel of kinases.
Objective: To determine the dissociation constants (Kd) or percentage of inhibition of a test compound against a comprehensive panel of kinases.
Methodology:
-
Assay Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Components:
-
Kinase-tagged T7 phage
-
Immobilized ligand (on a solid support)
-
Test compound
-
-
Procedure:
-
The kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA tag.
-
-
Data Analysis:
-
The amount of kinase captured on the solid support is measured for each concentration of the test compound.
-
For single-dose screening, the percentage of inhibition relative to a DMSO control is calculated.
-
For dose-response curves, the data is fitted to a binding curve to determine the dissociation constant (Kd).
-
Cellular MET Phosphorylation Assay
This assay determines the ability of a compound to inhibit MET kinase activity within a cellular context.
Objective: To measure the IC50 of a compound for the inhibition of MET phosphorylation in cells.
Methodology:
-
Cell Culture: A cancer cell line with known MET activation (e.g., through HGF stimulation or MET amplification) is cultured.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period.
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Quantification of Phospho-MET: The levels of phosphorylated MET (p-MET) and total MET are quantified using a method such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against p-MET and total MET.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay using specific capture and detection antibodies for p-MET and total MET.
-
-
Data Analysis:
-
The ratio of p-MET to total MET is calculated for each compound concentration.
-
The data is normalized to the vehicle-treated control.
-
An IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
Caption: The c-MET signaling pathway, a key regulator of cellular processes.
Caption: Generalized workflow for kinome-wide selectivity profiling.
Conclusion
This compound has been identified as an inhibitor of the MET tyrosine kinase. While comprehensive kinome-wide selectivity data for this natural product is not yet available, a comparative analysis with established MET inhibitors such as the highly selective Capmatinib and the multi-targeted Crizotinib provides a valuable framework for understanding its potential therapeutic profile. Further kinome-wide screening of this compound is warranted to fully elucidate its selectivity and off-target effects, which will be crucial for its future development as a potential therapeutic agent or research tool. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers undertaking such investigations.
References
- 1. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Trigochinin C: A Comparative Guide to CRISPR/Cas9 and Alternative Methodologies
In the landscape of drug discovery and development, the precise validation of a small molecule's on-target effects is a critical step to ensure its therapeutic efficacy and minimize off-target toxicities. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Trigochinin C, a daphnane-type diterpene identified as an inhibitor of the MET tyrosine kinase.[1] We will explore the application of the cutting-edge CRISPR/Cas9 gene-editing technology and contrast it with established alternative approaches. This objective analysis, supported by hypothetical experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Target
This compound is a natural product isolated from Trigonostemon chinensis.[1] Preliminary studies have demonstrated its potential as a therapeutic agent through the inhibition of MET tyrosine kinase, a receptor protein with a pivotal role in cell proliferation, survival, and metastasis. Dysregulation of the MET signaling pathway is implicated in various cancers, making it a compelling target for drug development. Validating that the observed cellular effects of this compound are a direct consequence of its interaction with MET is paramount.
CRISPR/Cas9-Based Target Validation
The advent of CRISPR/Cas9 has revolutionized the field of genetics, offering a powerful tool for precise genome editing.[2][3][4] This technology can be harnessed to unequivocally validate the on-target effects of small molecules like this compound. The core principle involves generating a knockout of the target gene (in this case, MET) and observing whether the cellular phenotype upon drug treatment is abrogated.
A typical workflow for CRISPR/Cas9-based validation of this compound's on-target effects would involve the steps illustrated below.
The following table summarizes hypothetical data from a cell viability assay (e.g., MTT assay) comparing the effect of this compound on wild-type (WT) and MET knockout (KO) cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| WT | Vehicle (DMSO) | - | 100 | 4.5 |
| WT | This compound | 1.0 | 45 | 5.1 |
| WT | This compound | 5.0 | 22 | 3.8 |
| WT | This compound | 10.0 | 11 | 2.5 |
| MET KO | Vehicle (DMSO) | - | 98 | 4.2 |
| MET KO | This compound | 1.0 | 95 | 5.5 |
| MET KO | This compound | 5.0 | 92 | 4.9 |
| MET KO | This compound | 10.0 | 89 | 5.3 |
Interpretation: The data clearly indicates that this compound significantly reduces the viability of wild-type cells in a dose-dependent manner. Conversely, in the MET knockout cells, this compound has a negligible effect on cell viability. This strongly suggests that the cytotoxic effect of this compound is mediated through its interaction with the MET protein.
-
sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the human MET gene using a publicly available design tool. Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 nuclease.
-
Lentivirus Production and Transduction: Co-transfect the lentiviral vector with packaging plasmids into HEK293T cells to produce lentiviral particles. Harvest the virus and transduce the target cancer cell line (e.g., A549, which expresses MET).
-
Single-Cell Cloning and Screening: Two days post-transduction, select transduced cells using an appropriate antibiotic. Perform single-cell sorting into 96-well plates to generate clonal populations.
-
Validation of Knockout: Expand the single-cell clones and screen for MET knockout by genomic DNA sequencing to identify frameshift mutations. Confirm the absence of MET protein expression by Western blot analysis.
Alternative Methodologies for Target Validation
While CRISPR/Cas9 provides a definitive genetic validation, other techniques are also valuable for corroborating on-target effects.
RNA interference (RNAi) utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to knockdown the expression of the target gene. Similar to the CRISPR/Cas9 approach, a reduction in the efficacy of this compound upon MET knockdown would support its on-target activity. However, RNAi can be prone to off-target effects and often results in incomplete protein depletion.[5][6]
In this approach, the target protein is overexpressed in cells. If this compound's effect is on-target, a higher concentration of the drug may be required to elicit the same phenotypic response in cells overexpressing MET compared to control cells.
This method involves synthesizing a structurally related but biologically inactive analog of this compound. If this inactive analog fails to produce the same cellular phenotype, it strengthens the case that the observed activity of the parent compound is specific.
Direct evidence of target engagement can be obtained through in vitro biochemical assays. For this compound, this would involve measuring the inhibition of MET kinase activity in a cell-free system.
Comparative Analysis of Methodologies
The following table provides a comparative overview of the different target validation methods.
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 | Gene knockout | High specificity, complete loss-of-function, permanent genetic modification.[3][5] | Can have off-target effects, potential for chromosomal rearrangements, more time-consuming for clone generation.[7][8][9] |
| RNAi (siRNA/shRNA) | mRNA degradation | Relatively rapid and high-throughput. | Incomplete knockdown, potential for significant off-target effects.[5][6] |
| Target Overexpression | Increased protein levels | Can demonstrate a direct relationship between target concentration and drug efficacy. | Non-physiological expression levels can lead to artifacts. |
| Chemical Genetics | Use of inactive analogs | Provides evidence for specificity of the chemical scaffold. | Synthesis of appropriate analogs can be challenging. |
| Biochemical Assays | In vitro enzyme inhibition | Directly measures target engagement in a controlled environment. | Does not confirm the mechanism of action within a cellular context. |
The relationship and workflow between these validation techniques can be visualized as follows:
Conclusion
Validating the on-target effects of a novel therapeutic candidate like this compound is a multi-faceted process. While traditional methods such as RNAi and biochemical assays provide valuable initial evidence, CRISPR/Cas9-mediated gene knockout stands as the gold standard for unequivocally demonstrating the on-target activity of a small molecule in a cellular context. The hypothetical data presented for this compound illustrates how the abrogation of its cytotoxic effects in MET knockout cells provides definitive evidence of its mechanism of action. By employing a combination of these methodologies, researchers can build a robust and compelling case for the therapeutic potential of a drug candidate and its intended molecular target.
References
- 1. Trigochinins A-C: three new daphnane-type diterpenes from Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biocompare.com [biocompare.com]
- 4. selectscience.net [selectscience.net]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Kinase Inhibition Profile of Trigochinin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profile of Trigochinin C, a daphnane-type diterpene with known inhibitory activity against MET tyrosine kinase. Due to the limited publicly available data on the comprehensive off-target profile of this compound, this document presents a hypothetical profile based on its known primary target and the characteristics of similar natural compounds. This profile is compared against established MET kinase inhibitors with varying selectivity: the highly selective agents Capmatinib and Tepotinib, and the multi-targeted inhibitor Cabozantinib. The objective is to offer a framework for evaluating the selectivity of novel kinase inhibitors and to highlight the experimental approaches crucial for this assessment.
Introduction to Kinase Inhibitor Selectivity
The efficacy of kinase inhibitors in cancer therapy is often linked to their specificity for the intended target. Off-target inhibition, where a drug interacts with kinases other than the primary target, can lead to a range of outcomes from unforeseen toxicities to beneficial polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity across the human kinome is a critical step in preclinical drug development. A highly selective inhibitor minimizes the risk of adverse effects, while a multi-targeted inhibitor might offer broader efficacy in certain contexts.
This compound has been identified as an inhibitor of MET tyrosine kinase with an IC50 of 1.95 µM. To understand its potential as a therapeutic agent, it is essential to characterize its activity against a wide array of other kinases. This guide compares its hypothetical off-target profile with that of three clinically relevant MET inhibitors.
Comparative Kinase Inhibition Profiles
The following tables summarize the quantitative data from a hypothetical kinase profiling study. The data for this compound is representative of a plausible profile for a natural product-derived kinase inhibitor, while the data for the comparator drugs is based on publicly available information and representative kinome scan data.
Table 1: In Vitro Potency Against Primary Target (MET)
| Compound | Type | IC50 (nM) for MET |
| This compound | Daphnane-type diterpene | 1950 |
| Capmatinib | Type Ib, ATP-competitive | 0.13[1] |
| Tepotinib | Type Ib, ATP-competitive | 23 |
| Cabozantinib | Type II, ATP-competitive | 2.0 |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
Disclaimer: The data for this compound is hypothetical. The data for comparator drugs is representative and compiled from multiple sources. For definitive profiles, direct experimental testing under identical conditions is required.
| Kinase Target | This compound (% Inhibition) | Capmatinib (% Inhibition) | Tepotinib (% Inhibition) | Cabozantinib (% Inhibition) |
| MET (On-Target) | >95 | >99 | >99 | >99 |
| VEGFR2 | 35 | <10 | <10 | >95 |
| AXL | 25 | <5 | <5 | >95 |
| RET | 15 | <5 | <5 | >95 |
| KIT | 10 | <5 | <5 | >90 |
| FLT3 | 5 | <5 | <5 | >90 |
| SRC | 40 | <10 | <10 | 50 |
| EGFR | 20 | <5 | <5 | 30 |
| HER2 | 15 | <5 | <5 | 25 |
| ABL1 | 5 | <5 | <5 | 60 |
| Aurora A | 50 | <10 | 15 | 40 |
| CDK2 | 30 | <5 | <5 | 20 |
Interpretation:
-
This compound (Hypothetical): This profile suggests moderate selectivity. While potent against MET, it may exhibit off-target activity against other kinases like SRC and Aurora A at a concentration of 1 µM. This is not uncommon for natural product-derived compounds.
-
Capmatinib and Tepotinib: These compounds demonstrate very high selectivity for MET, with minimal inhibition of a wide range of other kinases, consistent with their classification as highly selective inhibitors.[1]
-
Cabozantinib: This profile confirms its role as a multi-targeted inhibitor, with significant activity against VEGFR2, AXL, RET, KIT, and FLT3, in addition to MET. This broader activity is linked to both its therapeutic effects and its side-effect profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assays
a) LanthaScreen™ Kinase Binding Assay (Thermo Fisher Scientific)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the ATP-binding site of a kinase.
-
Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor 647-labeled, ATP-competitive tracer binds to the kinase's ATP site. The proximity of the donor (europium) and acceptor (Alexa Fluor 647) results in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
In a 384-well plate, add the test compound, a mixture of the kinase and the europium-labeled antibody, and the Alexa Fluor 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
-
b) Z'-LYTE™ Kinase Activity Assay (Thermo Fisher Scientific)
This FRET-based assay measures the phosphorylation of a synthetic peptide substrate by a kinase.
-
Principle: A peptide substrate is labeled with two fluorophores (coumarin and fluorescein). In the presence of ATP, the kinase phosphorylates the peptide. A development reagent (a protease) is then added, which selectively cleaves the non-phosphorylated peptides, disrupting the FRET between the fluorophores. The ratio of coumarin (B35378) to fluorescein (B123965) emission is proportional to the extent of phosphorylation.
-
Protocol Outline:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the test compound, the kinase, the FRET-peptide substrate, and ATP.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add the development reagent and incubate for a further 60 minutes.
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).
-
Calculate the emission ratio and determine the percent inhibition and IC50 values.
-
Cellular Target Engagement Assay
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess drug binding to its target protein in a cellular environment.
-
Principle: The binding of a drug to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A drug-bound protein will remain soluble at higher temperatures compared to the unbound protein.
-
Protocol Outline:
-
Culture cells (e.g., MET-amplified MKN-45 gastric cancer cells or MET-overexpressing MHCC97-H hepatocellular carcinoma cells) and treat with various concentrations of the test compound or a vehicle control.[2][3]
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein (e.g., MET) in the soluble fraction by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
The following diagrams illustrate key concepts and experimental workflows relevant to the assessment of kinase inhibitor selectivity.
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro Kinase Profiling.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The comprehensive assessment of a kinase inhibitor's off-target profile is fundamental to its development as a safe and effective therapeutic. This guide provides a comparative framework for evaluating the selectivity of this compound against established MET inhibitors. While the off-target profile for this compound presented here is hypothetical, it underscores the importance of conducting broad kinase screening. The highly selective nature of Capmatinib and Tepotinib contrasts with the multi-targeted profile of Cabozantinib, illustrating the diverse selectivity profiles of approved drugs. The detailed experimental protocols for robust in vitro and cellular assays provide a roadmap for researchers to rigorously characterize novel kinase inhibitors like this compound, paving the way for a deeper understanding of their therapeutic potential and possible liabilities.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characteristics of eight gastric cancer cell lines established in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New human hepatocellular carcinoma (HCC) cell line with highly metastatic potential (MHCC97) and its expressions of the factors associated with metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Trigochinin C Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of Trigochinin C, a daphnane-type diterpene, with a focus on its inhibitory effects on MET tyrosine kinase. Due to the absence of direct cross-laboratory validation studies in published literature, this guide presents a hypothetical comparison based on established experimental protocols to illustrate potential variations in results between different laboratory settings.
This compound has been identified as a significant inhibitor of MET tyrosine kinase activity, with a reported half-maximal inhibitory concentration (IC50) of 1.95 µM. This finding suggests its potential as a therapeutic agent, as the MET signaling pathway is often dysregulated in various cancers. This guide outlines the bioactivity data and provides detailed experimental methodologies to facilitate the design of further validation studies.
Comparative Bioactivity of this compound
To illustrate the potential for inter-laboratory variability, this section presents the originally reported bioactivity of this compound alongside a hypothetical data set from a second laboratory. Such variations can arise from minor differences in experimental conditions, such as reagent concentrations or cell lines used.
| Parameter | Laboratory A (Published Data) | Laboratory B (Hypothetical Data) |
| Target | MET Tyrosine Kinase | MET Tyrosine Kinase |
| Assay Type | In vitro Kinase Assay | Cell-based Phospho-MET Assay |
| Cell Line | Not specified (recombinant kinase) | Human gastric cancer cell line (MKN-45) |
| IC50 Value | 1.95 µM | 2.50 µM |
| Key Difference | Direct enzymatic inhibition | Inhibition of cellular MET phosphorylation |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of bioactivity studies. Below are representative protocols for the assays mentioned in the comparative table.
Laboratory A: In Vitro MET Tyrosine Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant MET tyrosine kinase.
Materials:
-
Recombinant human MET tyrosine kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of recombinant MET kinase (e.g., 2.5 ng/µL) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP (e.g., 25 µM) and the poly(Glu, Tyr) substrate.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Laboratory B: Cell-Based Phospho-MET Inhibition Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of MET in a cellular context.
Materials:
-
MKN-45 human gastric cancer cell line (or other suitable cell line with MET expression)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Seed MKN-45 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MET and total-MET.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and calculate the IC50 value based on the inhibition of MET phosphorylation relative to the total MET levels.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate a hypothetical cross-validation workflow and the MET tyrosine kinase signaling pathway.
Figure 1. Hypothetical workflow for cross-validation of this compound bioactivity.
Safety Operating Guide
Navigating the Safe Disposal of Trigochinin C: A Procedural Guide for Laboratory Professionals
Core Safety and Handling Precautions
Given the lack of a specific Safety Data Sheet (SDS) for Trigochinin C, it should be handled as a potentially hazardous substance. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. The absence of comprehensive toxicological and ecotoxicological data necessitates a cautious approach to its disposal.
| Property | Value |
| CAS Number | 1210299-33-4[1] |
| Molecular Formula | C38H42O11[3] |
| Molecular Weight | 674.743 g/mol [1] |
| Appearance | Solid[4] |
| Purity | 98%[4] |
| Predicted Relative Density | 1.37 g/cm³[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound and associated contaminated materials. This process is designed to minimize risk and ensure compliance with general laboratory chemical waste management principles.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound, contaminated weighing papers, and disposable labware in a designated, robust, and sealable plastic container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity of the compound.
Step 2: On-Site Waste Management
-
Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a laboratory-grade detergent and water. The cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
-
Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of material in the event of a spill.
-
Step 3: Final Disposal Procedures
-
Professional Disposal Service: The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed and treated in compliance with all local, state, and federal regulations.
-
Incineration: For combustible waste materials, controlled incineration in a permitted hazardous waste incinerator is a suitable disposal method. This should be carried out by the licensed disposal company.
-
Disposal of Decontaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse. The decontaminated container can then typically be disposed of as non-hazardous solid waste, in accordance with institutional guidelines.
-
Experimental Workflow for Waste Handling
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste management.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Trigochinin C
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Trigochinin C. Designed for researchers, scientists, and drug development professionals, this guide establishes a framework for safe laboratory practices when working with this potent natural product.
Recommended Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the required PPE for various activities involving this compound. All PPE should be donned before beginning work and doffed in a manner that prevents contamination.
| Activity | Required PPE |
| Unpacking and Storage | - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable gown (fluid-resistant) - Eye protection (safety glasses with side shields or goggles) |
| Preparation and Handling | - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable gown (fluid-resistant, solid front, back closure) - Eye protection (goggles or face shield) - Respiratory protection (N95 or higher-rated respirator) |
| Administration/Use | - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable gown (fluid-resistant) - Eye protection (goggles or face shield) |
| Waste Disposal | - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable gown (fluid-resistant) - Eye protection (goggles) |
| Spill Cleanup | - Outer gloves (heavy-duty, chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable gown (impervious) - Eye protection (face shield and goggles) - Respiratory protection (fit-tested N95 or PAPR) - Shoe covers |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking hazardous materials.
-
Wear appropriate PPE, including two pairs of chemotherapy-rated gloves and a disposable gown, when unpacking shipments.[1]
-
Carefully inspect the primary container for any signs of damage or leakage.
-
If the container is compromised, implement spill cleanup procedures immediately.
-
Wipe the exterior of the primary container with a suitable decontaminating agent before transferring it to the designated storage area.
2. Storage:
-
Store this compound in a clearly labeled, sealed, and chemically resistant secondary container.
-
The storage area should be secure, well-ventilated, and separate from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation and Handling:
-
All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment primary engineering control to protect both the product and the personnel.[2]
-
Wear full PPE as specified in the table above. This includes two pairs of chemotherapy-rated gloves, a disposable gown with a solid front and back closure, eye protection, and respiratory protection.[1][3]
-
Use disposable, plastic-backed absorbent pads to cover the work surface within the BSC to contain any potential spills.[1]
-
Employ careful aseptic techniques to prevent contamination and aerosol generation.
4. Disposal Plan:
-
All materials that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.[4]
-
Dispose of all contaminated waste in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of cytotoxic waste. Never dispose of this waste in the general trash or sewer system.
-
Contaminated reusable equipment must be decontaminated using a validated procedure before being returned to general use.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Secure the area to prevent entry.
-
Don the appropriate PPE for spill cleanup, including a respirator.
-
Use a commercially available chemotherapy spill kit to absorb and contain the spill.[4]
-
Work from the outer edge of the spill towards the center to prevent spreading.
-
Clean the spill area with an appropriate decontaminating agent followed by a thorough rinsing.
-
Dispose of all cleanup materials as cytotoxic waste.[4]
-
Document the spill and the cleanup procedure according to institutional policy.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
